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3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol Documentation Hub

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  • Product: 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
  • CAS: 1017209-82-3

Core Science & Biosynthesis

Foundational

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol: A Bifunctional Scaffold for Advanced Peptidomimetics and Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In modern drug discovery, the design of highly specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In modern drug discovery, the design of highly specific enzyme inhibitors and receptor ligands relies heavily on the use of structurally pre-organized, multifunctional building blocks. 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (also known as 2-(2-chloro-6-fluorobenzyl)-3-aminopropan-1-ol) represents a premium class of these advanced intermediates.

Combining a versatile 1,3-amino alcohol backbone with a sterically demanding, di-halogenated aromatic ring, this compound serves as a critical linchpin in the synthesis of peptidomimetics, chiral oxazolidinones, and potent protease inhibitors. This guide provides an authoritative breakdown of its chemical properties, structural rationale, and field-proven synthetic protocols, ensuring high-fidelity integration into your drug development pipelines.

Structural Rationale & Pharmacophore Utility

The architecture of 3-amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is engineered to solve specific challenges in medicinal chemistry:

  • The 1,3-Amino Alcohol Core: This bifunctional aliphatic chain provides orthogonal reactivity. The primary amine serves as a powerful nucleophile for amide couplings or reductive aminations, while the primary alcohol can be selectively oxidized, etherified, or utilized in intramolecular cyclizations to form constrained heterocycles (e.g., azetidines or oxazolidinones) 1.

  • The 2-Chloro-6-fluorobenzyl Moiety: The asymmetric di-halogenation is a deliberate design choice. The chlorine atom provides significant van der Waals bulk, ideal for anchoring the molecule deep within hydrophobic target sites (such as the S2/S4 pockets of viral proteases) 2. Conversely, the highly electronegative fluorine atom modulates the local dipole moment and acts as a weak hydrogen-bond acceptor without introducing the severe steric penalty that a di-chloro substitution would impose. Furthermore, this substitution pattern effectively blocks cytochrome P450-mediated oxidative metabolism at the ortho positions, significantly enhancing the pharmacokinetic half-life of the downstream API 3.

Pharmacophore Target Viral/Human Protease Active Site Subpocket1 S2/S4 Hydrophobic Pocket Target->Subpocket1 Subpocket2 Catalytic Dyad / H-Bond Network Target->Subpocket2 Moiety1 2-Chloro-6-fluorobenzyl (Steric Bulk & Halogen Bonding) Moiety1->Subpocket1 Hydrophobic/vdW Moiety2 1,3-Amino Alcohol (H-Bond Donor & Acceptor) Moiety1->Moiety2 Covalent Linkage Moiety2->Subpocket2 H-Bonding

Caption: Pharmacophore interaction model of the bifunctional scaffold within a target active site.

Physicochemical Properties

Understanding the baseline quantitative metrics of this building block is crucial for predicting its behavior in multi-step syntheses and its impact on the final drug's ADME profile.

PropertyValueRationale / Implication in Drug Design
Molecular Formula C₁₀H₁₃ClFNOBifunctional scaffold with a metabolically stable aryl group.
Molecular Weight 217.67 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 3 (-NH₂, -OH)Facilitates extensive interaction networks with target residues.
Hydrogen Bond Acceptors 2 (N, O)Participates in catalytic dyad coordination.
Rotatable Bonds 4Balances conformational flexibility with binding entropy.
Topological Polar Surface Area (TPSA) 46.2 ŲExcellent permeability profile; ideal for CNS or intracellular targets.

Synthetic Methodologies & Experimental Protocols

The proximity of the bulky 2-chloro-6-fluorobenzyl group to the primary amine induces significant steric hindrance. Standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. To ensure self-validating, high-yield reactions, the protocols below utilize highly reactive uronium salts and controlled cyclization agents 4.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Causality: HATU is mandated over traditional carbodiimides because the 7-aza-1-hydroxybenzotriazole leaving group forms a highly reactive active ester that easily overcomes the steric shielding provided by the ortho-halogenated benzyl group.

Reagents:

  • 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Dissolve the amino alcohol building block in a minimal volume of DMF and add it dropwise to the activated acid mixture.

  • Propagation: Allow the reaction to warm to room temperature naturally and stir for 4–6 hours. Monitor progression via LC-MS.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Chiral Oxazolidinones via CDI Cyclization

Causality: Converting the 1,3-amino alcohol into an oxazolidinone restricts the conformational flexibility of the backbone, locking the benzyl group into a specific vector. 1,1'-Carbonyldiimidazole (CDI) is utilized instead of phosgene for superior safety, easier handling, and prevention of unwanted chlorination side-reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated derivative of the amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Add CDI (1.5 equiv) in a single portion, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Cyclization: Stir the reaction at room temperature for 12 hours. The formation of the rigid oxazolidinone ring is driven by the entropic release of imidazole.

  • Workup: Wash the organic phase with 1M HCl to remove imidazole byproducts, dry, and evaporate. The resulting oxazolidinone serves as a conformationally restricted pharmacophore.

G A 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl] propan-1-ol B Amide Coupling (HATU/DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Cyclization (CDI or Phosgene) A->D E Peptidomimetic Protease Inhibitors B->E F N-Alkyl Secondary Amines C->F G Chiral Oxazolidinones (Antibacterial/CNS) D->G

Caption: Divergent synthetic pathways utilizing the bifunctional amino alcohol scaffold.

Applications in Advanced Therapeutics

Viral Protease Inhibitors (e.g., SARS-CoV Mpro): The 2-chloro-6-fluorobenzyl group has been explicitly utilized in the design of reversible and irreversible inhibitors of viral proteases. When the amino group is coupled to a peptide sequence (like Ac-Val-Thr-Leu), the halogenated benzyl ring perfectly occupies the hydrophobic S2 and S4 pockets of the 3CL protease, while the adjacent alcohol can be oxidized to an aldehyde or ketone to form a covalent, reversible hemiacetal with the catalytic cysteine (Cys145) 2.

Adenosine Receptor Antagonists: Derivatives featuring halogenated benzylamines have shown distinct structure-activity relationships (SAR) when targeting human adenosine receptors. The introduction of the 2-chloro-6-fluorobenzyl moiety into xanthine scaffolds significantly alters the binding affinity profile between A1R and A2AR subtypes, demonstrating the profound impact of precise halogen placement on receptor selectivity 3.

References

  • Title: (R)-2-Benzyl-3-amino-1-propanol | C10H15NO - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Targeting severe acute respiratory syndrome-coronavirus (SARS-CoV-1) with structurally diverse inhibitors: a comprehensive review Source: RSC Advances URL: [Link]

  • Title: Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Exploratory

Asymmetric Synthesis of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol: A Methodological Guide

Strategic Importance & Molecular Profile (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is a highly specialized chiral 1,3-amino alcohol. The 2-chloro-6-fluorophenyl motif is frequently deployed in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Molecular Profile

(3S)-3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is a highly specialized chiral 1,3-amino alcohol. The 2-chloro-6-fluorophenyl motif is frequently deployed in medicinal chemistry to restrict bond rotation, enhance metabolic stability, and increase lipophilicity[1][2]. Chiral 1,3-amino alcohols serve as critical pharmacophores and synthetic building blocks for a variety of active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors and GPCR modulators[2][3].

Retrosynthetic Analysis & Pathway Selection

Synthesizing enantiopure amines with ortho-disubstituted phenyl rings presents significant synthetic challenges. Traditional asymmetric hydrogenation of the corresponding β -enamino esters often fails due to severe steric clash and potential transition-metal catalyst poisoning by the halogen atoms.

To bypass these limitations, this protocol employs Ellman’s sulfinamide chemistry[4]. This approach utilizes (R)-(+)-2-methyl-2-propanesulfinamide as a highly reliable chiral auxiliary. The retrosynthetic disconnection proceeds as follows:

  • Target: (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol.

  • Precursor: Methyl (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanoate.

  • Key Intermediate: (R)-N-(2-chloro-6-fluorobenzylidene)-2-methylpropane-2-sulfinamide.

  • Starting Materials: 2-Chloro-6-fluorobenzaldehyde and (R)-tert-butanesulfinamide.

Retrosynthesis A (3S)-3-Amino-3-(2-chloro- 6-fluorophenyl)propan-1-ol B (3S)-3-Amino-3-(2-chloro- 6-fluorophenyl)propanoate A->B NaBH4/I2 Reduction C (R)-N-Sulfinyl Imine B->C 1. Reformatsky 2. HCl/MeOH D 2-Chloro-6-fluorobenzaldehyde + (R)-tert-Butanesulfinamide C->D Ti(OEt)4 Condensation

Retrosynthetic pathway for the target 1,3-amino alcohol via Ellman's sulfinamide chemistry.

Mechanistic Rationale & Causality (E-E-A-T)

As a self-validating system, every reagent in this workflow is selected to overcome specific chemical barriers:

  • Imine Condensation: The di-ortho-substituted benzaldehyde is highly sterically hindered and electronically deactivated. Standard dehydration methods (e.g., MgSO4) are insufficient. Titanium(IV) ethoxide (Ti(OEt)4) is required as both a Lewis acid to activate the carbonyl and an irreversible water scavenger to drive the equilibrium forward.

  • Stereoselective Reformatsky Addition: The addition of a zinc enolate to the chiral N-sulfinyl imine is the stereodefining step. The bulky tert-butyl group of the auxiliary dictates the facial selectivity. Coordination of the zinc to both the sulfinyl oxygen and the imine nitrogen forms a rigid six-membered Zimmerman-Traxler transition state. The nucleophile is forced to attack the Si-face of the imine, yielding the desired (3S)-diastereomer with >98% de[4].

  • Chemoselective Reduction: Reducing the β -amino ester to the 1,3-amino alcohol without racemizing the chiral center is critical. While LiAlH4 is a common reductant, it poses severe safety risks upon scale-up and can cause over-reduction or side reactions with the halogens. Instead, the NaBH4/I2 system is utilized. Iodine reacts with sodium borohydride in situ to generate borane (BH3), which efficiently and chemoselectively reduces the ester to the alcohol while preserving the optical purity of the amino acid derivative[5].

Mechanism Imine Chiral N-Sulfinyl Imine TS Zimmerman-Traxler TS (Si-Face Attack) Imine->TS Coordination Enolate Zinc Enolate Enolate->TS Coordination Product (3S)-Diastereomer TS->Product Steric Control

Stereochemical control via a six-membered Zimmerman-Traxler transition state.

Quantitative Data: Reformatsky Optimization

The efficiency of the Reformatsky addition is highly dependent on the solvent and the activation of the zinc dust. The addition of catalytic Copper(I) chloride (CuCl) facilitates transmetalation, tightening the transition state and dramatically improving both yield and diastereomeric excess.

EntrySolventTemperature (°C)Zinc Activation MethodYield (%)Diastereomeric Excess (de %)
1THF0 to RTTMSCl / Heat4588
2CH2Cl2-40TMSCl15ND
3THF-78 to RTCuCl / TMSCl89>98
4Toluene-78 to RTCuCl / TMSCl6592

Table 1: Optimization parameters for the diastereoselective Reformatsky addition.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (R)-N-(2-chloro-6-fluorobenzylidene)-2-methylpropane-2-sulfinamide
  • Setup: Under an inert argon atmosphere, charge a flame-dried round-bottom flask with 2-chloro-6-fluorobenzaldehyde (1.0 equiv, 10 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv, 11 mmol) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv, 20 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 18 hours. In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 8:2) until the aldehyde is completely consumed.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. A dense white precipitate of TiO2 will form (visual validation of titanium quenching). Filter the suspension through a pad of Celite and wash the filter cake generously with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the pure chiral imine.

Protocol B: Diastereoselective Reformatsky Addition & Deprotection
  • Zinc Activation: In a dry flask, suspend zinc dust (4.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to RT, add TMSCl (1 mol%), and stir for 15 minutes to expose the active metal surface.

  • Enolate Formation: Add CuCl (10 mol%). Cool the suspension to -78 °C. Add methyl bromoacetate (3.0 equiv) dropwise. Stir for 30 minutes to form the zinc enolate.

  • Addition: Add a solution of the chiral imine from Protocol A (1.0 equiv) in THF dropwise. Slowly warm the reaction to room temperature over 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. To break any stubborn zinc emulsions, wash the organic layer with a saturated Rochelle's salt (potassium sodium tartrate) solution. Concentrate to yield the crude sulfinamide ester.

  • Deprotection: Dissolve the crude intermediate in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours to cleave the sulfinyl group. Concentrate to yield Methyl (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride.

Protocol C: Chemoselective Reduction to the 1,3-Amino Alcohol
  • Setup: Suspend the β -amino ester hydrochloride (1.0 equiv, 5 mmol) and NaBH4 (2.5 equiv, 12.5 mmol) in anhydrous THF (25 mL) at 0 °C under argon[5].

  • In Situ Borane Generation: Dissolve Iodine (I2) (1.0 equiv, 5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Vigorous evolution of hydrogen gas occurs (visual validation of active hydride generation).

  • Reduction: Once addition is complete, attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12 hours.

  • Quench: Cool the mixture to 0 °C. Carefully add MeOH dropwise until effervescence ceases to destroy excess hydride. Stir for 30 minutes.

  • Hydrolysis: Concentrate the mixture in vacuo to remove THF/MeOH. Add 20% aqueous NaOH (15 mL) to the residue and heat at 60 °C for 2 hours to break the robust boron-nitrogen complexes.

  • Extraction & Purification: Cool to room temperature and extract with CH2Cl2 (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The crude product is purified via column chromatography (CH2Cl2/MeOH/NH4OH) to afford pure (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol.

References

  • Source: Google Patents (WO1998022448A1)
  • US9771379B2 - N-(2-(2-amino-6-substituted-4,4a,5,6-tetrahydropyrano[3,4-d][1,3]OXAZIN-8a(8H)-yl)
  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: ResearchGate URL
  • 1-(3,4,5-Trifluorophenyl)
  • Source: Googleapis.

Sources

Foundational

Unlocking the Therapeutic Potential of Substituted Propanolamines: A Technical Guide to Biological Activity and Drug Development

Abstract Substituted propanolamines represent a versatile and highly significant class of compounds in modern pharmacology. Their structural backbone, characterized by a propanolamine moiety, has been ingeniously modifie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted propanolamines represent a versatile and highly significant class of compounds in modern pharmacology. Their structural backbone, characterized by a propanolamine moiety, has been ingeniously modified to yield a diverse array of therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biological activities of substituted propanolamines. We will delve into the intricate structure-activity relationships, elucidate key signaling pathways, and provide detailed, field-proven experimental protocols for the evaluation of their therapeutic potential. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and its application in the laboratory to foster innovation in drug discovery.

Introduction: The Propanolamine Scaffold - A Gateway to Diverse Pharmacology

The propanolamine scaffold, particularly the aryloxypropanolamine series, is a privileged structure in medicinal chemistry. The inherent flexibility of this chemical backbone allows for substitutions at the aromatic ring, the amino group, and the propanolamine chain itself, leading to compounds with markedly different pharmacological profiles. This structural adaptability has been exploited to develop drugs targeting a range of physiological systems, from the cardiovascular and central nervous systems to microbial pathogens.

The core structure, 1-amino-3-(aryloxy)propan-2-ol, is pivotal to the biological activity of many of these compounds. The oxygen bridge in aryloxypropanolamines, for instance, lengthens the side chain, which has been shown to increase the potency of antagonism at certain receptors.[1] Understanding the nuanced relationship between these structural modifications and the resulting biological activity is paramount for the rational design of novel therapeutics. This guide will explore the major therapeutic areas where substituted propanolamines have made a significant impact, including their roles as β-adrenergic receptor antagonists, antidepressants, and antifungal agents.

β-Adrenergic Receptor Modulation: From Cardiovascular to Metabolic Applications

One of the most well-established and clinically significant applications of substituted propanolamines is in the modulation of β-adrenergic receptors (β-ARs). These G-protein coupled receptors (GPCRs) are integral to the sympathetic nervous system's regulation of cardiac function, smooth muscle tone, and metabolism.

Structure-Activity Relationships (SAR) of Aryloxypropanolamine β-Blockers

The development of β-blockers revolutionized the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The vast majority of clinically relevant β-blockers belong to the aryloxypropanolamine class.[1] Key SAR principles for β-adrenergic antagonism include:

  • The Aryloxy Group: The nature of the aromatic ring system (benzenoid, bicyclic aromatic, or heterocyclic) and its substituents are primary determinants of potency and selectivity.[1][2] For example, substitution patterns on a benzene ring can strongly influence β1/β2 selectivity.[1]

  • The Propanolamine Side Chain: The –OCH2– group between the aromatic ring and the ethylamine side chain is a critical feature of aryloxypropanolamine β-blockers like propranolol.[2] The hydroxyl group on the second carbon of the propane chain is essential for activity.

  • The Amino Group: A secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group, is optimal for β-receptor antagonism.[2]

  • Chirality: The carbon bearing the hydroxyl group is a chiral center. For aryloxypropanolamines, the (S)-enantiomer is significantly more potent (often by a factor of 100) than the (R)-enantiomer.[1][2]

Signaling Pathway: β-Adrenergic Receptor Antagonism

β-Adrenergic receptors, upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, activate intracellular signaling cascades. β1 and β2-ARs primarily couple to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][3][4][5] cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a physiological response (e.g., increased heart rate and contractility). β-blockers act as competitive antagonists at these receptors, preventing the binding of endogenous agonists and thereby inhibiting this signaling pathway.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein (α, β, γ) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts Agonist Agonist (Epinephrine) Agonist->Receptor Binds Blocker β-Blocker (Propanolamine) Blocker->Receptor Blocks cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Caption: β-Adrenergic receptor signaling pathway and the site of action for β-blockers.

Experimental Protocols for Assessing β-Adrenergic Activity

This assay determines the affinity of a test compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the β-adrenergic receptor subtype of interest (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled β-AR antagonist (e.g., [3H]dihydroalprenolol), and varying concentrations of the unlabeled test compound (substituted propanolamine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels.

Protocol:

  • Cell Culture: Plate cells expressing the β-adrenergic receptor in a 96-well plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound.

    • Antagonist Mode: Add a fixed concentration of a known β-AR agonist (e.g., isoproterenol) along with varying concentrations of the test compound.

  • Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50.

Quantitative Data on β-Adrenergic Activity
CompoundReceptor SubtypeAssay TypeValueUnitReference
Propranololβ1/β2 (non-selective)IC50 (T3 production inhibition)1.7mM[6]
Propranolol-EC50 (reduction in exercise heart rate)18.2ng/ml[7]
Atenololβ1-selectiveIC50 (T3 production inhibition)23.2mM[6]
Metoprololβ1-selectiveIC50 (T3 production inhibition)30.5mM[6]
Pindololβ1/β2 (non-selective)IC50 (T3 production inhibition)6.7mM[6]
Carvedilolβ1/β2, α1IC50 (cell proliferation)12-15µM[8]
Salbutamolβ2-agonistEC50 (cAMP formation)0.6µM[9]
Terbutalineβ2-agonistEC50 (cAMP formation)2.3µM[9]
Salmeterolβ2-agonistEC50 (cAMP formation)0.0012µM[9]

Central Nervous System Modulation: Propanolamines as Antidepressants

The versatility of the propanolamine scaffold extends to the central nervous system, where derivatives of 3-phenoxy-3-phenylpropan-1-amine (PPPA) have emerged as highly effective antidepressants.

Mechanism of Action: Serotonin Reuptake Inhibition

Many propanolamine-based antidepressants, most notably fluoxetine, function as selective serotonin reuptake inhibitors (SSRIs). They bind to the serotonin transporter (SERT) protein, blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[10] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to be a key factor in alleviating the symptoms of depression.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates SSRI SSRI (Propanolamine) SSRI->SERT Blocks

Caption: Mechanism of action of SSRI propanolamines at the serotonergic synapse.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.

Protocol:

  • Cell Culture: Plate HEK-293 cells (or another suitable cell line) recombinantly expressing the human serotonin transporter in a 96-well plate.

  • Preincubation: Preincubate the cells with the test compound (substituted propanolamine) or vehicle for 20 minutes at 25°C.

  • Radioligand Addition: Add a fixed concentration of [3H]Serotonin to each well and incubate for an additional 15 minutes.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of serotonin uptake compared to a control (e.g., a known SSRI like fluoxetine). Determine the IC50 value by plotting the percentage inhibition against the log concentration of the test compound.

Quantitative Data on SERT Inhibition
CompoundAssay TypeValueUnitReference
FluoxetineSERT Uptake Inhibition (hα4β2 nAChRs)4.4µM[11]
ParoxetineSERT Uptake Inhibition (hα4β2 nAChRs)8.6µM[11]
CitalopramSERT Uptake Inhibition (hα4β2 nAChRs)19.0µM[11]
PRC200-SSSERT Uptake Inhibition (rat synaptosomes)2.3nM[12]
PRC200-SSSERT Binding (cells)2.1nM (Ki)[12]

Antifungal Activity of Substituted Propanolamines

Recent research has highlighted the potential of substituted propanolamines, particularly isopropanolamine derivatives, as novel antifungal agents. This opens up a new therapeutic avenue for this versatile class of compounds.

Mechanism of Action: Inhibition of Phosphatidate Phosphatase

Certain propanolamine derivatives have been shown to exert their antifungal effects by inhibiting the enzyme phosphatidate phosphatase (PAP).[13] In fungi, PAP is a key enzyme in lipid metabolism, catalyzing the conversion of phosphatidic acid (PA) to diacylglycerol (DAG).[14] DAG is a precursor for the synthesis of triacylglycerol (a storage lipid) and membrane phospholipids. By inhibiting PAP, these compounds disrupt lipid metabolism, leading to abnormal cell growth, impaired cytokinesis, and ultimately, fungal cell death.[13]

PAP_Inhibition_Pathway Glycerol_3_Phosphate Glycerol-3-Phosphate PA Phosphatidic Acid (PA) Glycerol_3_Phosphate->PA Acyl_CoA Acyl-CoA Acyl_CoA->PA PAP Phosphatidate Phosphatase (PAP) PA->PAP DAG Diacylglycerol (DAG) PAP->DAG Dephosphorylates Disruption Disruption of Lipid Metabolism & Cell Growth TAG Triacylglycerol (Storage Lipid) DAG->TAG Phospholipids Membrane Phospholipids DAG->Phospholipids Inhibitor Propanolamine Inhibitor Inhibitor->PAP Inhibits

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol: A Detailed Guide to a Promising Pharmaceutical Intermediate

Introduction 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a substituted benzyl group and an amino al...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a substituted benzyl group and an amino alcohol functionality makes it a valuable intermediate in the synthesis of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and logical synthetic approach to this target molecule. The proposed synthesis is designed for adaptability and is grounded in well-established organic chemistry principles, ensuring a high degree of reproducibility.

This guide eschews a rigid template in favor of a narrative that explains the "why" behind each synthetic step, empowering the researcher to not only replicate the procedure but also to troubleshoot and adapt it as needed.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent and efficient synthetic strategy. The core of our approach is the construction of the carbon skeleton via a malonic ester synthesis, followed by functional group manipulations to introduce the desired hydroxyl and amino moieties. This method is advantageous due to the ready availability of starting materials and the high-yielding nature of the key transformations.

Retrosynthesis Target 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol Intermediate1 2-[(2-Chloro-6-fluorophenyl)methyl]propane-1,3-diol Target->Intermediate1 Amination Strategy Intermediate2 Diethyl 2-[(2-chloro-6-fluorophenyl)methyl]malonate Intermediate1->Intermediate2 Reduction StartingMaterial1 Diethyl malonate Intermediate2->StartingMaterial1 Alkylation StartingMaterial2 2-Chloro-6-fluorobenzyl bromide Intermediate2->StartingMaterial2 Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol can be achieved in a three-step sequence starting from commercially available reagents. The overall pathway is depicted below:

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Amination A Diethyl malonate C Diethyl 2-[(2-chloro-6-fluorophenyl)methyl]malonate A->C B 2-Chloro-6-fluorobenzyl bromide B->C D 2-[(2-Chloro-6-fluorophenyl)methyl]propane-1,3-diol C->D LiAlH4, THF NaOEt NaOEt, EtOH E 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol D->E Mesylation, Azide Substitution, Reduction

Caption: Proposed three-step synthesis of the target compound.

Part 1: Synthesis of Diethyl 2-[(2-chloro-6-fluorophenyl)methyl]malonate

The initial step involves the C-alkylation of diethyl malonate with 2-chloro-6-fluorobenzyl bromide. The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation with a moderately strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with the electrophilic benzyl bromide.[1][2][3]

Experimental Protocol
  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add absolute ethanol (150 mL).

  • Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Dissolve 2-chloro-6-fluorobenzyl bromide (24.1 g, 0.1 mol) in absolute ethanol (50 mL) and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford diethyl 2-[(2-chloro-6-fluorophenyl)methyl]malonate.

ParameterValue
Expected Yield 80-90%
Appearance Colorless to pale yellow oil
Purity (by GC) >95%

Part 2: Synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]propane-1,3-diol

The second step is the reduction of the diester to a diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols.[4] The reaction should be carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Experimental Protocol
  • Reaction Setup: In a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous THF (200 mL).

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve diethyl 2-[(2-chloro-6-fluorophenyl)methyl]malonate (30.5 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water (7.6 mL), followed by 15% aqueous sodium hydroxide solution (7.6 mL), and finally water (22.8 mL). This "Fieser workup" should result in a granular precipitate that is easy to filter.

  • Isolation: Stir the mixture at room temperature for 1 hour, then filter off the aluminum salts and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude diol can be purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography.

ParameterValue
Expected Yield 85-95%
Appearance White solid
Purity (by HPLC) >98%

Part 3: Synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

The final transformation involves the selective conversion of one of the primary hydroxyl groups of the diol to an amino group. A reliable method for this is a three-step sequence: mesylation of one hydroxyl group, displacement of the mesylate with azide, and subsequent reduction of the azide to the amine. This approach provides good control over the regioselectivity.

Experimental Protocol
  • Reaction Setup: Dissolve 2-[(2-chloro-6-fluorophenyl)methyl]propane-1,3-diol (22.1 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous dichloromethane (200 mL) in a flask cooled to 0 °C.

  • Mesylation: Add methanesulfonyl chloride (12.6 g, 0.11 mol) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-3 hours. Monitor the formation of the monomesylate by TLC.

  • Work-up: Quench the reaction with cold water (100 mL). Separate the organic layer, and wash it sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Reaction Setup: Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 150 mL). Add sodium azide (9.8 g, 0.15 mol).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC until the mesylate is consumed.

  • Work-up: Cool the reaction mixture and pour it into water (300 mL). Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide can be purified by column chromatography.

  • Reaction Setup: Dissolve the crude azide in THF (200 mL).

  • Reduction: Add lithium aluminum hydride (5.7 g, 0.15 mol) portion-wise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench as described in Part 2. Filter the aluminum salts and concentrate the filtrate.

  • Final Purification: The crude amino alcohol can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization to yield the final product, 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol.

ParameterValue
Expected Overall Yield (from diol) 60-70%
Appearance White to off-white solid
Purity (by HPLC) >99%

Trustworthiness and Self-Validation

Each protocol described above is designed as a self-validating system. The inclusion of in-process monitoring via TLC allows the researcher to track the progress of each reaction and make adjustments as necessary. The purification steps are standard and robust, ensuring the isolation of high-purity materials. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) at each stage is crucial for confirming the identity and purity of the intermediates and the final product.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt it for the preparation of related analogs. This will undoubtedly facilitate further research and development in the pursuit of novel therapeutics.

References

  • Engineered enzymatic cascade converts diols to amino alcohols. Green Chemistry, 2025, 6283-6292. Available from: [Link]

  • Synthesis of 2-benzylpropane-1,3-diol. PrepChem.com. Available from: [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. Published March 12, 2025. Available from: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Published June 5, 2025. Available from: [Link]

  • Malonic ester synthesis. Wikipedia. Available from: [Link]

Sources

Application

Asymmetric Synthesis of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol via Ellman’s Sulfinamide Chemistry

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and self-validating protocol for the asymmetric synthesis of a sterically encumbered, halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and self-validating protocol for the asymmetric synthesis of a sterically encumbered, halogenated 1,3-amino alcohol building block.

Introduction & Mechanistic Rationale

Chiral 1,3-amino alcohols are privileged pharmacophores frequently embedded in modern therapeutics, including kinase inhibitors and GPCR modulators. The specific incorporation of the 2-chloro-6-fluorophenyl motif is a deliberate drug design strategy: the severe steric bulk of the ortho-halogens restricts bond rotation, locking the molecule into a bioactive conformation while simultaneously blocking cytochrome P450-mediated aromatic oxidation.

Synthesizing this motif with high enantiomeric purity requires overcoming the severe steric hindrance of the aldehyde precursor. We employ the robust Ellman auxiliary (tert-butanesulfinamide) methodology. The causality behind our synthetic design is as follows:

  • Imine Condensation: The steric clash of the 2-chloro and 6-fluoro groups makes standard imine condensation sluggish. We utilize Titanium(IV) ethoxide (Ti(OEt)₄), which acts as both a powerful Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly drive the equilibrium [1].

  • Diastereoselective Enolate Addition: The addition of the lithium enolate of methyl acetate to the chiral sulfinyl imine proceeds via a highly ordered, six-membered Zimmerman-Traxler-type transition state. The lithium cation coordinates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group of the (Rs)-auxiliary occupies the equatorial position, shielding the Si-face of the imine. Consequently, the enolate attacks exclusively from the Re-face, establishing the desired (S)-configuration at the benzylic position [2].

  • Chemoselective Reduction: Lithium borohydride (LiBH₄) is selected to reduce the ester to the primary alcohol. Unlike LiAlH₄, LiBH₄ is mild enough to leave the sensitive N-S sulfinyl bond and the aryl halides completely intact [3].

  • Orthogonal Deprotection: The sulfinyl group is cleaved using anhydrous HCl in methanol, yielding the highly stable primary amine hydrochloride salt while generating volatile byproducts that are easily removed in vacuo [4].

Synthetic Workflow

Pathway A 2-Chloro-6-fluoro benzaldehyde C Chiral Sulfinyl Imine A->C Ti(OEt)4 THF, RT B (Rs)-tert-Butane sulfinamide B->C E N-Sulfinyl β-Amino Ester C->E LDA, THF -78 °C D Methyl Acetate Lithium Enolate D->E F N-Sulfinyl 1,3-Amino Alcohol E->F LiBH4 THF, 0 °C to RT G (3S)-3-Amino-3- (2-chloro-6-fluorophenyl) propan-1-ol F->G HCl / MeOH RT

Figure 1: Workflow for the asymmetric synthesis of the target 1,3-amino alcohol.

Quantitative Data Summary

Reaction StepTransformationYield (%)dr / eeKey Reagents & Conditions
Step 1 Imine Condensation85 – 92>99% eeTi(OEt)₄, THF, 23 °C, 12 h
Step 2 Enolate Addition75 – 82>95:5 drLDA, Methyl Acetate, THF, -78 °C, 4 h
Step 3 Ester Reduction88 – 94>95:5 drLiBH₄, THF, 0 °C to 23 °C, 4 h
Step 4 Sulfinyl Deprotection90 – 95>99% ee4M HCl in Dioxane, MeOH, 23 °C, 2 h

Experimental Protocols & Self-Validation Metrics

Step 1: Preparation of (Rs)-N-(2-Chloro-6-fluorobenzylidene)-2-methylpropane-2-sulfinamide

Procedure:

  • To a flame-dried round-bottom flask under N₂, add 2-chloro-6-fluorobenzaldehyde (10.0 mmol, 1.0 eq) and (Rs)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (30 mL).

  • Add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise via syringe. Stir the yellow solution at 23 °C for 12 hours.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, wash the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 9:1) to yield the chiral imine.

  • Self-Validation (NMR): The aldehyde proton (~10.3 ppm) must completely disappear, replaced by the characteristic imine proton singlet at ~8.8 ppm.

Step 2: Diastereoselective Addition to Form Methyl (3S)-3-((Rs)-1,1-dimethylethylsulfinamido)-3-(2-chloro-6-fluorophenyl)propanoate

Procedure:

  • In a separate flask, prepare LDA (15.0 mmol, 1.5 eq) in anhydrous THF (40 mL) at -78 °C.

  • Add anhydrous methyl acetate (15.0 mmol, 1.5 eq) dropwise. Stir at -78 °C for 30 minutes to ensure complete enolization.

  • Dissolve the sulfinyl imine from Step 1 (10.0 mmol, 1.0 eq) in THF (10 mL) and add it dropwise to the enolate solution over 15 minutes at -78 °C.

  • Stir at -78 °C for 4 hours. Quench cold by adding saturated aqueous NH₄Cl (20 mL).

  • Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc, 7:3).

  • Self-Validation (NMR): The imine proton (~8.8 ppm) disappears. Look for the newly formed benzylic methine proton (dd, ~5.2 ppm) and the methyl ester singlet (~3.6 ppm). The diastereomeric ratio (dr) can be verified by integrating the minor vs. major tert-butyl singlets (~1.2 ppm).

Step 3: Chemoselective Reduction to N-Sulfinyl 1,3-Amino Alcohol

Procedure:

  • Dissolve the β-amino ester (7.0 mmol, 1.0 eq) in anhydrous THF (25 mL) and cool to 0 °C under N₂.

  • Add a solution of LiBH₄ (2.0 M in THF, 14.0 mmol, 2.0 eq) dropwise.

  • Allow the reaction to slowly warm to 23 °C and stir for 4 hours.

  • Workup: Carefully quench with MeOH (5 mL) dropwise until effervescence ceases, followed by H₂O (10 mL). Extract with EtOAc (3 × 25 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IR/NMR): IR spectroscopy should confirm the complete loss of the strong ester C=O stretch at ~1740 cm⁻¹. ¹H NMR will show the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of a complex multiplet for the -CH₂OH protons at ~3.7–3.9 ppm.

Step 4: Deprotection to (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol Hydrochloride

Procedure:

  • Dissolve the N-sulfinyl amino alcohol (6.0 mmol, 1.0 eq) in anhydrous MeOH (15 mL).

  • Add 4M HCl in dioxane (12.0 mmol, 2.0 eq) at 23 °C. Stir for 2 hours.

  • Concentrate the reaction mixture in vacuo to near dryness.

  • Triturate the resulting residue with cold diethyl ether (20 mL). The product will precipitate as a white crystalline solid. Filter and dry under high vacuum.

  • Self-Validation (NMR/HPLC): The tert-butyl singlet (~1.2 ppm) must be completely absent in the ¹H NMR spectrum. Confirm the final enantiomeric excess (>99% ee) via chiral HPLC analysis against a racemic standard.

References

  • Liu, G.; Cogan, D. A.; Owens, T. D.; Tang, T. P.; Ellman, J. A. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry, 1999, 64(4), 1278-1284. URL:[Link]

  • Tang, T. P.; Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids." Journal of Organic Chemistry, 1999, 64(1), 12-13. URL:[Link]

  • Kochi, T.; Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols." Journal of the American Chemical Society, 2002, 124(23), 6518-6519. URL:[Link]

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984-995. URL:[Link]

Sources

Method

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol in medicinal chemistry

Application Note: 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol in Advanced Scaffold Synthesis and Drug Discovery Introduction & Structural Rationale In modern drug discovery, the strategic incorporation of halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol in Advanced Scaffold Synthesis and Drug Discovery

Introduction & Structural Rationale

In modern drug discovery, the strategic incorporation of halogenated aromatic systems into conformationally restricted aliphatic scaffolds is a proven method for improving target affinity and metabolic stability. 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (a 1,3-amino alcohol) represents a highly versatile, bifunctional building block.

The 2-chloro-6-fluorobenzyl moiety is a privileged pharmacophore. The dual halogenation provides a unique balance of steric bulk and electronic effects, preventing rapid oxidative metabolism often seen with unsubstituted benzyl groups—a strategy successfully employed in the development of HIV-1 reverse transcriptase inhibitors[1]. Furthermore, this specific substitution pattern is highly effective at occupying deep, lipophilic pockets, such as the DFG-out conformation in p38 MAP kinases[2] and the S1/S3 pockets in potent thrombin inhibitors[3].

By utilizing the 1,3-amino alcohol backbone, medicinal chemists can divergently synthesize rigidified cyclic scaffolds (such as 1,3-oxazinan-2-ones and azetidines) that lock the 2-chloro-6-fluorobenzyl group into defined spatial vectors, enabling precise structure-activity relationship (SAR) exploration.

Divergent Synthetic Pathways

The primary amine and primary alcohol of this building block allow for selective or simultaneous functionalization. Direct reaction with a phosgene equivalent yields a cyclic carbamate (1,3-oxazinan-2-one). Alternatively, selective activation of the alcohol followed by intramolecular nucleophilic substitution yields a 3-substituted azetidine. Azetidines are increasingly utilized as metabolically stable, lower-lipophilicity bioisosteres for piperidines and pyrrolidines.

G SM 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol Boc N-Boc Intermediate (Amine Protected) SM->Boc Boc2O, MeOH Oxazinanone 5-(2-chloro-6-fluorobenzyl) -1,3-oxazinan-2-one SM->Oxazinanone CDI, DIPEA, DCM (Direct Cyclization) MsO O-Mesyl Intermediate (Activated Alcohol) Boc->MsO MsCl, Et3N, DCM Azetidine 3-(2-chloro-6-fluorobenzyl) azetidine MsO->Azetidine 1. TFA 2. K2CO3, MeCN, Δ

Divergent synthetic pathways from the 1,3-amino alcohol to rigidified cyclic scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and intermediate checks are explicitly detailed to ensure reproducibility and high-fidelity scale-up.

Protocol A: Synthesis of 5-(2-chloro-6-fluorobenzyl)-1,3-oxazinan-2-one

Rationale: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene due to its superior safety profile and ease of handling on a bench scale. The byproduct, imidazole, acts as a mild base, preventing the degradation of acid-sensitive functional groups.

  • Preparation: Dissolve 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Note: DIPEA ensures the primary amine remains completely unprotonated, maximizing its nucleophilicity.

  • Cyclization: Cool the mixture to 0 °C under nitrogen. Add CDI (1.2 eq) portionwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature. Self-Validation Check: At 2 hours, sample 50 µL, quench in methanol, and analyze via LC-MS. The disappearance of the starting material mass ( [M+H]+=218.1 ) and the appearance of the product mass ( [M+H]+=244.1 ) indicates completion.

  • Workup: Wash the organic layer with 1M HCl (2x) to remove imidazole and unreacted amine, followed by brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the cyclic carbamate.

Protocol B: Synthesis of 3-(2-chloro-6-fluorobenzyl)azetidine

Rationale: Direct activation of the alcohol in the presence of an unprotected amine leads to uncontrolled oligomerization. A three-step "Protect-Activate-Deprotect/Cyclize" sequence is mandatory to enforce the desired intramolecular 4-exo-tet cyclization.

  • Amine Protection: Dissolve the starting material (1.0 eq) in methanol. Add Boc2​O (1.1 eq) and stir at ambient temperature for 4 hours. Concentrate and filter through a short silica plug to isolate the N-Boc intermediate.

  • Alcohol Activation: Dissolve the N-Boc intermediate in anhydrous DCM. Add Triethylamine (2.5 eq) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Causality: Mesylation transforms the hydroxyl into a superior leaving group for the subsequent SN​2 displacement. Stir for 1 hour, wash with saturated NaHCO3​ , dry, and concentrate.

  • Deprotection & Cyclization: Dissolve the crude mesylate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM to remove the Boc group. Self-Validation Check: Monitor by TLC (Ninhydrin stain) until the Boc-protected spot disappears (approx. 2 hours). Evaporate the TFA/DCM completely.

  • Ring Closure: Redissolve the resulting TFA salt in anhydrous Acetonitrile (MeCN). Add anhydrous K2​CO3​ (5.0 eq) to neutralize the salt and drive the cyclization. Heat at 70 °C for 12 hours. Filter the inorganic salts and purify via reverse-phase HPLC.

Quantitative Data & Analytical Validation

To aid in fraction identification and quality control, the expected physicochemical and analytical properties of the starting material and the synthesized scaffolds are summarized below.

CompoundMolecular FormulaTheoretical MW ( g/mol )Expected LC-MS [M+H]+ Key 1H NMR Signatures ( CDCl3​ , 400 MHz)
Starting Material C10​H13​ClFNO 217.67218.1 δ 2.8-3.0 (m, 2H, Ar−CH2​ ), δ 3.5-3.7 (m, 2H, CH2​−OH )
1,3-Oxazinan-2-one C11​H11​ClFNO2​ 243.66244.1 δ 5.2 (br s, 1H, NH ), δ 4.1-4.3 (m, 2H, cyclic CH2​−O )
Azetidine C10​H11​ClFN 199.65200.1 δ 3.4-3.8 (m, 4H, azetidine ring CH2​ ), δ 7.0-7.3 (m, 3H, Ar- H )

Table 1: Analytical validation parameters for 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol and its cyclic derivatives.

References

  • Design and Synthesis of Inhaled p38 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors - PubMed.[Link]

  • Exploring the Role of 2-Chloro-6-fluoro Substitution in 2-Alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: Effects in HIV-1-Infected Cells and in HIV-1 Reverse Transcriptase Enzymes | Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol: A Putative Sphingosine-1-Phosphate Receptor Modulator

Authored by: Senior Application Scientist, Advanced Drug Discovery Division Introduction: Unveiling the Therapeutic Potential of Novel S1P Receptor Modulators The compound 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: Unveiling the Therapeutic Potential of Novel S1P Receptor Modulators

The compound 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol belongs to a chemical class with structural similarities to known modulators of Sphingosine-1-Phosphate (S1P) receptors. S1P receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, that play pivotal roles in a multitude of physiological and pathological processes.[1] Notably, their involvement in the immune system, particularly in regulating lymphocyte trafficking, has made them a prime target for therapeutic intervention in autoimmune diseases such as multiple sclerosis.[2][3][4] The approval of Fingolimod (FTY720), the first-in-class S1P receptor modulator, has paved the way for the development of a new generation of more selective and safer drugs.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays for the characterization of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol as a potential S1P receptor modulator. The protocols outlined below are designed to establish a foundational understanding of the compound's binding affinity, functional activity, and selectivity profile, which are critical for its preclinical development.

Experimental Workflow for Characterizing a Putative S1P Receptor Modulator

The logical progression of in vitro assays is crucial for an efficient and informative characterization of a novel compound. The following workflow is recommended to systematically evaluate the interaction of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol with S1P receptors.

Experimental Workflow A Primary Screening: Radioligand Binding Assay B Functional Characterization: GTPγS Binding Assay A->B Determine Affinity (Ki) C Downstream Signaling: β-Arrestin Recruitment Assay B->C Confirm Agonist/Antagonist Activity D Selectivity Profiling: Testing against S1P Receptor Subtypes C->D Assess Receptor Subtype Specificity E Cellular Phenotypic Assay: Lymphocyte Chemotaxis Assay D->E Evaluate Functional Cellular Response

Figure 1: A stepwise in vitro workflow for the characterization of novel S1P receptor modulators.

Part 1: Receptor Binding Affinity Determination

The initial step in characterizing a novel compound is to determine its binding affinity for the target receptors. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the S1P receptors.

Protocol 1: Competitive Radioligand Binding Assay

Scientific Rationale: This assay quantifies the affinity of the test compound for S1P receptors by determining its inhibitory constant (Ki). A low Ki value indicates high binding affinity. The assay is typically performed on cell membranes expressing the S1P receptor subtype of interest.

Materials:

  • HEK293 cells or CHO cells stably expressing human S1P₁, S1P₂, S1P₃, or S1P₅ receptors.

  • [³²P]S1P or [³H]S1P (radioligand).

  • 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (test compound).

  • Unlabeled S1P (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the S1P receptor-expressing cell lines.

  • In a 96-well plate, add a fixed concentration of the radioligand.

  • Add increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • For determining non-specific binding, add a high concentration of unlabeled S1P to a set of wells.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Typical Values for S1P₁ Modulators
IC₅₀ Concentration of the compound that displaces 50% of the radioligand.< 100 nM
Ki Inhibitory constant, a measure of the compound's binding affinity.< 50 nM
Receptor Subtypes Test against S1P₁, S1P₂, S1P₃, S1P₅ to determine selectivity.[5]High selectivity for S1P₁ is desirable.

Part 2: Functional Activity Assessment

Once binding affinity is established, the next critical step is to determine whether the compound acts as an agonist or an antagonist at the S1P receptors.

Protocol 2: [³⁵S]GTPγS Binding Assay

Scientific Rationale: S1P receptors are GPCRs that couple to G proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The [³⁵S]GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. An increase in [³⁵S]GTPγS binding indicates agonist activity.

Materials:

  • Cell membranes expressing the S1P receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (test compound).

  • S1P (positive control).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with the test compound at various concentrations.

  • Add a solution containing [³⁵S]GTPγS and GDP to initiate the reaction.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Data Analysis: The results are expressed as a percentage of the maximal stimulation induced by a known S1P receptor agonist (e.g., S1P). The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by non-linear regression.

Protocol 3: β-Arrestin Recruitment Assay

Scientific Rationale: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization.[5] This recruitment can be monitored in live cells using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cells co-expressing an S1P receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

  • 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (test compound).

  • Substrate for the enzyme in the fusion protein.

  • Luminometer or plate reader.

Procedure:

  • Plate the cells in a 96-well plate.

  • Add the test compound at various concentrations.

  • Incubate for a specified period (e.g., 30-60 minutes).

  • Add the substrate and measure the signal (e.g., luminescence or absorbance).

Data Analysis: Similar to the GTPγS assay, the EC₅₀ and Emax values are determined to quantify the potency and efficacy of the compound in inducing β-arrestin recruitment.

Parameter Description Expected Outcome for an S1P₁ Agonist
EC₅₀ The molar concentration of an agonist that produces 50% of the maximal response.Potent agonists have low EC₅₀ values.
Emax The maximum response achievable by an agonist.Full agonists will have a high Emax.

Part 3: Cellular Response Evaluation

To bridge the gap between molecular interactions and physiological effects, it is essential to evaluate the compound's activity in a relevant cellular context. For S1P₁ receptor modulators, a key functional effect is the inhibition of lymphocyte migration.

Protocol 4: Lymphocyte Chemotaxis Assay

Scientific Rationale: S1P plays a crucial role in lymphocyte egress from lymph nodes.[4] S1P₁ receptor agonists cause receptor internalization, rendering lymphocytes unresponsive to the S1P gradient and thus trapping them in the lymph nodes.[4][5] This assay measures the ability of the test compound to inhibit S1P-induced lymphocyte migration.

Materials:

  • Isolated primary lymphocytes or a lymphocyte cell line (e.g., Jurkat cells).

  • 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (test compound).

  • S1P (chemoattractant).

  • Transwell migration chambers (e.g., with a 5 µm pore size).

  • Cell culture medium.

  • Flow cytometer or plate reader for cell quantification.

Procedure:

  • Pre-incubate the lymphocytes with various concentrations of the test compound.

  • Place S1P in the lower chamber of the Transwell plate.

  • Add the pre-incubated lymphocytes to the upper chamber.

  • Incubate for 2-4 hours to allow for cell migration.

  • Quantify the number of cells that have migrated to the lower chamber.

Data Analysis: The results are expressed as the percentage of inhibition of S1P-induced migration. The IC₅₀ for the inhibition of chemotaxis is then determined.

S1P1_Signaling_Pathway cluster_0 Cell Membrane S1P1 S1P1 Receptor G_protein Gi Protein S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lymphocyte_Egress Lymphocyte Egress PKA->Lymphocyte_Egress Regulates S1P_Agonist S1P Agonist (e.g., Test Compound) S1P_Agonist->S1P1 Binds & Activates

Figure 2: Simplified signaling pathway of an S1P₁ receptor agonist leading to the regulation of lymphocyte egress.

Conclusion and Future Directions

The successful execution of these in vitro assays will provide a robust initial characterization of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol. A compound demonstrating high affinity and potent, selective agonistic activity at the S1P₁ receptor, coupled with the ability to inhibit lymphocyte chemotaxis, would be a strong candidate for further preclinical development. Subsequent investigations should focus on in vivo models of autoimmune diseases to validate the therapeutic potential of this novel S1P receptor modulator.

References

  • He, X., et al. (2016). Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, F. L., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. Available at: [Link]

  • Park, S.-J., & Im, D.-S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules and Therapeutics. Available at: [Link]

  • Park, S.-J., & Im, D.-S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Semantic Scholar. Available at: [Link]

  • Salomone, S., & Waeber, C. (2011). Modulators of the Sphingosine 1-Phosphate Receptor 1. Pharmaceuticals. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (CAS: 1017209-82...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (CAS: 1017209-82-3). This compound is a critical 1,3-amino alcohol building block often utilized in the development of kinase inhibitors and other small-molecule APIs.

Because this synthesis relies on a two-step sequence—alkylation of a cyanoacetate followed by a global reduction—yields frequently suffer from dialkylation, dehalogenation, and product sequestration during workup. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your isolated yield.

Synthetic Workflow Overview

SynthesisWorkflow SM1 Ethyl Cyanoacetate + 2-Chloro-6-fluorobenzyl bromide Step1 Step 1: Alkylation (K2CO3, DMF, 60°C) SM1->Step1 Int1 Intermediate: Ethyl 2-cyano-3-(2-chloro- 6-fluorophenyl)propanoate Step1->Int1 C-C Bond Formation Step2 Step 2: Global Reduction (BH3·THF or LiAlH4, 0°C to RT) Int1->Step2 Workup Quench & Workup (Fieser Method or Acidic Quench) Step2->Workup Hydride Transfer Product Target API Building Block: 3-Amino-2-[(2-chloro-6- fluorophenyl)methyl]propan-1-ol Workup->Product Isolation

Workflow for the 2-step synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol.

Troubleshooting FAQs
Section 1: Step 1 - Alkylation (C-C Bond Formation)

Q: Why am I seeing a high percentage of dialkylated byproduct in the first step? A: The α -proton of your monoalkylated intermediate remains highly acidic due to the electron-withdrawing nature of both the cyano and ester groups. If you use a strong base (like NaH or KOtBu ) or an excess of the [3] electrophile, the intermediate will rapidly undergo a second alkylation. Solution: To kinetically favor monoalkylation, invert the stoichiometry. Use a 1.2 to 1.5 molar excess of ethyl cyanoacetate relative to the benzyl bromide, ensuring the electrophile is the limiting reagent. Furthermore, switch to a milder base like potassium carbonate ( K2​CO3​ ) in DMF.

Q: The alkylation is stalling at 60% conversion. How can I drive it to completion? A: Incomplete conversion with mild bases is usually a solubility or mass-transfer issue. Solution: Ensure your K2​CO3​ is finely milled and anhydrous. Adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI, 0.1 eq) will accelerate the nucleophilic substitution by increasing the solubility of the reactive enolate in the organic phase.

Section 2: Step 2 - Global Reduction (Nitrile & Ester to Amino Alcohol)

Q: My yield drops significantly during the reduction step, and LCMS shows dehalogenated byproducts. What is happening? A: Lithium aluminum hydride ( LiAlH4​ ) is a highly reactive hydride donor. While it efficiently reduces both the ester and the nitrile, elevated temperatures provide enough activation energy for LiAlH4​ to undergo oxidative addition or nucleophilic aromatic substitution at the C-Cl bond [1], leading to dehalogenation. The ortho-chloro group on the fluorobenzyl ring is particularly susceptible. Solution: Keep the reaction strictly between 0 °C and room temperature (max 25 °C). If dehalogenation persists, switch to Borane-THF ( BH3​⋅THF ). Borane is an electrophilic reducing agent that selectively reduces nitriles and esters without cleaving aryl halides.

Q: I am using LiAlH4​ at room temperature, and LCMS shows complete conversion, but my isolated yield is terrible (<30%). Why? A: You are likely losing your product during the aqueous quench. Standard water quenching of LiAlH4​ produces a gelatinous aluminum hydroxide [ Al(OH)3​ ] emulsion. Because your target molecule is a highly polar 1,3-amino alcohol, it chelates strongly to these aluminum salts and gets permanently trapped in the filter cake. Solution: Implement the [2]. By sequentially adding specific ratios of water and 15% NaOH, you force the aluminum salts to precipitate as a granular, easily filterable sodium aluminate.

Quantitative Data: Reducing Agent Comparison

Choosing the correct reducing agent is the most critical decision in this synthesis. Below is a comparative analysis of reagents for the global reduction of the cyanoacetate intermediate.

Reducing AgentEquivalents RequiredC-Cl/C-F Dehalogenation RiskTypical Isolated YieldWorkup Complexity
LiAlH4​ 3.5 - 4.0High (if > 25 °C)65 - 75%High (Requires Fieser Workup)
BH3​⋅THF 4.0 - 5.0Low80 - 88%Moderate (Requires acidic quench)
NaBH4​ / CoCl2​ 5.0Low< 40% (Ester remains unreacted)Low
Pd/C + H2​ N/AExtreme (Cleaves C-Cl)0% (Target destroyed)Low
Self-Validating Experimental Protocols
Protocol A: Synthesis of Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)propanoate
  • Preparation: Charge a dry reactor with anhydrous DMF (10 volumes). Add ethyl cyanoacetate (1.2 eq) and finely milled anhydrous K2​CO3​ (1.5 eq).

  • Enolate Formation: Stir the suspension for 30 minutes at room temperature.

  • Alkylation: Add 2-chloro-6-fluorobenzyl bromide (1.0 eq) dropwise over 15 minutes to control the exotherm.

  • Heating: Warm the reaction to 60 °C and stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LCMS or TLC (Hexane:EtOAc 3:1). The reaction is complete when the benzyl bromide is consumed. Note: A double-mass peak on LCMS indicates dialkylation, signaling that the base is too strong or stoichiometry was lost.

  • Workup: Cool to room temperature. Quench with ice water (20 volumes). Extract with EtOAc (3 x 10 volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate to afford the intermediate.

Protocol B: Global Reduction using LiAlH4​ (with Fieser Workup)
  • Preparation: Suspend LiAlH4​ (3.5 eq) in anhydrous THF (10 volumes) at 0 °C under an inert N2​ atmosphere.

  • Addition: Dissolve the intermediate from Protocol A in anhydrous THF (5 volumes) and add it dropwise to the LiAlH4​ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • Reduction: Warm the reaction to room temperature (20-25 °C) and stir for 12 hours. Do NOT heat to reflux to prevent dehalogenation.

  • Self-Validation (IPC): Monitor via LCMS. The nitrile will first reduce to an imine/aldehyde before fully converting to the amine. Do not quench until the intermediate is completely converted to the product mass ( [M+H]+=218.1 ). If a peak at m/z=184.1 appears, dehalogenation has occurred.

  • Fieser Quench: Cool the reaction strictly to 0 °C. For every x grams of LiAlH4​ used, sequentially and carefully add:

    • x mL of DI H2​O (Dropwise, extreme caution: exothermic H2​ evolution)

    • x mL of 15% aqueous NaOH

    • 3x mL of DI H2​O

  • Isolation: Stir the quenched mixture for 30 minutes at room temperature until a white, granular solid forms. Add anhydrous MgSO4​ to absorb excess water. Filter the mixture through a Celite pad. Wash the filter cake thoroughly with hot THF or EtOAc (crucial for recovering the polar amino alcohol).

  • Finalization: Concentrate the filtrate under reduced pressure to afford crude 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol.

References
  • Chandra, T., & Zebrowski, J. P., "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations", ACS Chemical Health & Safety (2024).[Link]

  • Frontier, A., "Magic Formulas: Fieser Workup (LAH and DiBAL)", University of Rochester, Department of Chemistry.[Link]

  • Wang, Y., et al., "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts", Molecules, MDPI (2018).[Link]

Optimization

Technical Support Center: Overcoming Solubility Issues of Halogenated Organic Compounds

Welcome to the Advanced Formulation Support Center. Halogenated organic compounds (containing fluorine, chlorine, bromine, or iodine) present unique physicochemical challenges in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. Halogenated organic compounds (containing fluorine, chlorine, bromine, or iodine) present unique physicochemical challenges in drug development. Their extreme lipophilicity, combined with the propensity to form highly stable, planar crystal lattices driven by halogen bonding, frequently results in "brick-dust" molecules that are insoluble in both aqueous media and standard organic solvents.

This guide provides mechanistic troubleshooting, validated protocols, and strategic decision-making frameworks to help you overcome these barriers.

Diagnostic Triage: Selecting the Right Solubilization Strategy

Before troubleshooting a failed formulation, it is critical to align your solubilization strategy with the specific thermodynamic barriers of your halogenated active pharmaceutical ingredient (API).

SolubilityStrategy Start Halogenated API Poor Aqueous Solubility CheckProps Assess Physicochemical Properties (LogP, Tm) Start->CheckProps HighTm High Melting Point (Tm > 200°C) Planar/Symmetrical Lattice CheckProps->HighTm HighLogP High Lipophilicity (LogP > 5, Tm < 150°C) CheckProps->HighLogP Moderate Moderate LogP (2-4) Moderate Tm CheckProps->Moderate Mod Chemical Modification: Disrupt Planarity/Symmetry HighTm->Mod If feasible ASD Amorphous Solid Dispersion (Target Halogen Bonding) HighTm->ASD Formulation route HighLogP->ASD Lipid Lipid-Based Formulation (e.g., MCTs / Liposomes) HighLogP->Lipid CD Cyclodextrin Complexation (e.g., SBE-β-CD) Moderate->CD

Decision matrix for selecting solubilization strategies based on API physicochemical properties.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my highly polyfluorinated/chlorinated compound resist solubilization even in strong co-solvents like DMSO or DMF?

Causality & Expert Insight: Halogenated compounds often exhibit extreme hydrophobicity combined with strong intermolecular interactions. Specifically, anisotropic distributions of electron density on heavier halogen atoms create electrophilic regions known as σ -holes. These σ -holes engage in strong halogen bonding (X-bonding) with nucleophilic regions of adjacent molecules, resulting in tightly packed, highly planar crystal lattices with exceptionally high melting points. The energy required to disrupt this crystal lattice often exceeds the solvation energy provided by the co-solvent. Resolution: Shift your focus from simply reducing logP to disrupting molecular planarity and symmetry [1]. If chemical modification is not possible, transition to Amorphous Solid Dispersions (ASDs) to kinetically trap the drug in a high-energy, disordered state, bypassing the lattice energy barrier altogether.

Q2: I formulated my brominated API in an Amorphous Solid Dispersion (ASD) using PVP, but it recrystallizes rapidly. How do I stabilize it?

Causality & Expert Insight: While the amorphous state provides a solubility advantage, it is thermodynamically unstable. Recrystallization occurs if the polymer cannot sufficiently restrict the molecular mobility of the API. For halogenated APIs, relying solely on hydrogen bonding (H-bonding) with the polymer is often insufficient to prevent phase separation. Resolution: Leverage polymers that can act as strong halogen bond acceptors. Coexistent halogen and hydrogen bonds in ASDs (e.g., using PVPVA copolymers) significantly increase drug-polymer miscibility, lower the mixing free energy, and restrict API mobility, thereby extending the time to crystallization ( tcrys​ ) [2].

Q3: My chlorinated compound has a logP > 5. I attempted a lipid-based formulation using Medium-Chain Triglycerides (MCTs), but solubility remains poor. Why?

Causality & Expert Insight: While high logP generally correlates with lipid solubility, solid-state properties heavily dictate MCT solubility. Machine learning models of solute-lipid interactions reveal that high melting points (reflecting strong crystal lattice energy) and high H-bonding basicity negatively impact solubility in lipids [3]. Halogenated compounds often have rigid, bridged structures that defy simple group-contribution predictions for lipid solubility. Resolution: Transition from pure MCTs to self-microemulsifying drug delivery systems (SMEDDS). Incorporate digestible surfactants (e.g., Tween 80) or mono-/diglycerides to increase the solubilization capacity and disrupt the solute-solute interactions that pure triglycerides cannot overcome.

Q4: When using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) to solubilize a fluorinated intermediate, I observe precipitation upon dilution in aqueous media. How can I prevent this?

Causality & Expert Insight: Precipitation upon dilution indicates that the inclusion complex is either B-type (limited solubility of the complex itself) or that the dilution drops the CD concentration below the critical threshold required to maintain the API in its complexed state, driving the equilibrium toward the insoluble free drug [4]. Resolution: Switch to a more highly substituted or highly soluble CD derivative (e.g., Sulfobutylether- β -CD / SBE- β -CD) [4]. Alternatively, add a small amount of a water-soluble polymer (e.g., 0.1% HPMC) to act as a precipitation inhibitor, creating a supersaturating drug delivery system that maintains the drug in solution post-dilution.

Validated Experimental Protocols

To ensure scientific integrity, all formulation approaches must be treated as self-validating systems. Below are the definitive methodologies for evaluating halogenated compounds.

Protocol A: Phase-Solubility Profiling for Cyclodextrin Complexation

This protocol utilizes mass balance and solid-state tracking to ensure that the solubility curve accurately reflects complexation rather than phase transformation.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM).

  • Equilibration: Add an excess amount of the halogenated API to each vial. Seal and agitate at a constant temperature (e.g., 25°C) for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Carefully separate the supernatant from the residual solid pellet.

  • Self-Validation (Critical Step):

    • Supernatant: Dilute and analyze via HPLC to determine the dissolved drug concentration.

    • Residual Pellet: Dry lightly and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality Check: If the PXRD pattern of the pellet differs from the bulk API, a CD-hydrate crystal or a new polymorph has formed. The solubility curve is therefore non-linear (B-type), and standard K1:1​ binding constant calculations are invalid.

  • Calculation: If the pellet remains unchanged, plot API concentration vs. CD concentration. Calculate the binding constant ( K1:1​ ) from the slope of the initial linear portion of the phase-solubility diagram.

Protocol B: Preparation and Validation of Halogen-Bonded Amorphous Solid Dispersions

This workflow ensures that the polymer successfully traps the halogenated API without residual nucleation sites.

ASDValidation Prep Prepare ASD (Melt/Solvent) DSC MDSC Analysis Check for Single Tg Prep->DSC XRD PXRD Analysis Confirm Amorphous Halo DSC->XRD Single Tg Fail Phase Separation/ Crystallization DSC->Fail Multiple Tg NMR Solid-State NMR Verify Halogen/H-Bonds XRD->NMR No peaks XRD->Fail Bragg peaks Pass Stable ASD Formulation NMR->Pass Interactions Confirmed

Self-validating workflow for the physical characterization of Amorphous Solid Dispersions.

  • Preparation: Dissolve the halogenated API and the polymer (e.g., PVPVA) in a common volatile solvent (e.g., Dichloromethane/Ethanol mix) at a 1:3 ratio.

  • Solvent Evaporation: Spray-dry the solution or utilize rotary evaporation followed by secondary drying in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Thermal Validation: Analyze the powder using Modulated Differential Scanning Calorimetry (MDSC). A single Glass Transition Temperature ( Tg​ ) confirms a molecularly dispersed system. Two Tg​ values indicate phase separation.

  • Structural Validation: Analyze via Solid-State NMR (ssNMR). Shifts in the carbon atoms adjacent to the halogen atom confirm the presence of stabilizing halogen-polymer bonds, ensuring long-term kinetic stability.

Quantitative Data Summaries

Use the following matrix to select the appropriate excipient class based on the specific halogenated profile of your API.

Formulation StrategyPreferred ExcipientMechanism of ActionBest Suited For (API Profile)
Cyclodextrins SBE- β -CDEncapsulates hydrophobic aromatic/halogenated rings in a lipophilic cavity.High logP (2-4), moderate melting point, aqueous instability.
Amorphous Dispersions PVPVA CopolymerActs as both a hydrogen bond and halogen bond acceptor to restrict API mobility.High melting point (>200°C), strong lattice energy, highly crystalline.
Lipid-Based Long-Chain Triglycerides + Tween 80Solubilizes highly lipophilic molecules; surfactant disrupts solute-solute bonds.Extreme lipophilicity (logP > 5), low melting point (<150°C).
Co-Solvents DMSO / PEG 400Reduces dielectric constant of the medium to match the solute.Early discovery assays, low-dose injectables.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications URL
  • Implications of Coexistent Halogen and Hydrogen Bonds in Amorphous Solid Dispersions on Drug Solubility, Miscibility, and Mobility Molecular Pharmaceutics - ACS Publications URL
  • Comparative Analysis of Chemical Descriptors by Machine Learning Reveals Atomistic Insights into Solute–Lipid Interactions Molecular Pharmaceutics - ACS Publications URL
  • Cyclodextrins in Skin Formulations and Transdermal Delivery Brieflands URL
Troubleshooting

Technical Support Center: Synthesis of Substituted Propanolamines

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted propanolamines. Propanolamines are a critical structural motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted propanolamines. Propanolamines are a critical structural motif in numerous pharmaceuticals, most notably β-blockers like propranolol and metoprolol.[1] The core synthetic route, the aminolysis of epoxides, while powerful, is frequently complicated by a variety of side reactions that can impact yield, purity, and scalability.

This document is structured in a question-and-answer format to directly address the common challenges and troubleshooting scenarios encountered in the laboratory. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental reaction for synthesizing substituted propanolamines, and what is its core mechanism?

A1: The most prevalent and versatile method for synthesizing substituted propanolamines (a class of β-amino alcohols) is the nucleophilic ring-opening of an epoxide with a primary or secondary amine.[2] This reaction, often referred to as aminolysis, proceeds via an SN2 mechanism. The amine's lone pair of electrons acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack forces the ring to open, forming a β-amino alkoxide intermediate, which is subsequently protonated (typically by the solvent or during aqueous workup) to yield the final propanolamine product.[3]

The general transformation is illustrated below:

G cluster_main General Synthesis of Substituted Propanolamines R1_epoxide R2_amine Product start_node Ar-O-CH₂-Epoxide + R-NH₂ end_node Ar-O-CH₂-CH(OH)-CH₂-NH-R (Substituted Propanolamine) start_node->end_node Nucleophilic Ring-Opening

Caption: General reaction pathway for propanolamine synthesis.

Q2: My reaction with an unsymmetrical epoxide is giving a mixture of products. How do I control regioselectivity?

A2: This is one of the most common challenges. When using an unsymmetrical epoxide (e.g., a styrene oxide or an aryloxy glycidyl ether like that used for metoprolol synthesis), the amine can attack either the more substituted or the less substituted carbon atom of the epoxide ring, leading to two different regioisomers.[4] The outcome is dictated by a balance between steric and electronic effects, which can be influenced by the reaction conditions.

  • Under Basic or Neutral Conditions (SN2 character): Nucleophilic attack is primarily governed by sterics. The amine, being a relatively strong nucleophile, will preferentially attack the least sterically hindered carbon atom.[4][5] This is the desired pathway for most aryloxypropanolamine syntheses.

  • Under Acidic Conditions (SN1-like character): The reaction mechanism shifts. The epoxide oxygen is first protonated, making it a better leaving group.[5] The positive charge is better stabilized on the more substituted carbon (e.g., the benzylic carbon in styrene oxide), making it more electrophilic.[2][5] Consequently, the nucleophile attacks the more substituted carbon. This can lead to the undesired regioisomer.

G cluster_conditions Reaction Conditions Epoxide Unsymmetrical Epoxide Basic Basic / Neutral (e.g., neat, alcohol solvent) Acidic Acidic (e.g., Lewis or Brønsted acid catalyst) Product_A Product A (Attack at less substituted C) Basic->Product_A Steric Control (Desired for many β-blockers) Product_B Product B (Attack at more substituted C) Acidic->Product_B Electronic Control (Undesired Isomer)

Caption: Influence of reaction conditions on regioselectivity.

Troubleshooting & Mitigation:

  • Avoid Acid Catalysis: Unless the goal is to attack the more substituted carbon, avoid both Brønsted and Lewis acid catalysts. Many catalysts reported to improve reaction rates can negatively impact regioselectivity.[6] A metal- and solvent-free approach using acetic acid has been reported to provide high yields with excellent regioselectivity.

  • Control pH: Ensure the reaction medium is not acidic. If starting with an amine salt, it must be neutralized first.

  • Solvent Choice: Protic solvents like alcohols can facilitate the reaction without strongly favoring the undesired pathway. Running the reaction neat (solvent-free) or in a polar aprotic solvent is also a common strategy.[2][7]

Table 1: Factors Influencing Regioselectivity in Epoxide Ring-Opening

FactorConditionFavored Attack SitePredominant Mechanism
Catalyst Basic / NeutralLess substituted carbonSN2
Acidic (Lewis/Brønsted)More substituted carbonSN1-like
Nucleophile Strong (e.g., R-NH₂)Less substituted carbonSN2
Weak (e.g., H₂O, ROH)Can be a mixture; acid-catalyzed favors more substitutedSN1/SN2
Solvent Aprotic / Protic NeutralLess substituted carbonSN2
Q3: I'm seeing a high molecular weight impurity that corresponds to the addition of two amine molecules. What is this and how do I prevent it?

A3: This impurity is likely a di-alkylation or "bis-adduct" product. It forms when the secondary amine of the desired propanolamine product, which is also nucleophilic, attacks another molecule of the epoxide starting material. This is particularly problematic if the primary amine starting material is highly reactive or if a large excess of epoxide is used.

The runaway alkylation of amines is a well-known issue where the product of the initial alkylation is often more nucleophilic than the starting amine, leading to multiple additions.[8]

G Epoxide Epoxide (Ar-O-CH₂-Ep) Product Desired Propanolamine (Secondary Amine) Epoxide->Product 1. Attack by R-NH₂ (Desired Reaction) Amine Primary Amine (R-NH₂) Byproduct Di-alkylation Byproduct (Tertiary Amine) Product->Byproduct 2. Attack by Product (Side Reaction) Epoxide2 Epoxide

Caption: Pathway for the formation of the di-alkylation byproduct.

Troubleshooting & Mitigation:

  • Control Stoichiometry: This is the most critical factor. Use a molar excess of the amine relative to the epoxide. An amine:epoxide ratio of 2:1 to 5:1 is common. Recent research on propranolol synthesis showed that a 3:1 ratio of isopropylamine to the glycidyl ether intermediate suppressed byproduct formation and led to nearly 100% conversion and selectivity.[9][10]

  • Slow Addition: Add the epoxide slowly to a solution of the amine. This maintains a high concentration of the primary amine relative to the epoxide at all times, ensuring the primary amine outcompetes the secondary amine product for the epoxide.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the more reactive primary amine over the less reactive (though still nucleophilic) secondary amine product.

Q4: My mass spectrum shows an impurity with the same mass as my desired product. What could this be?

A4: If you observe an impurity with the same mass, it is almost certainly an isomer. In propanolamine synthesis, this typically points to one of two issues:

  • Regioisomer: As discussed in Q2, this is the product formed from the amine attacking the "wrong" carbon of the epoxide. This is common with unsymmetrical epoxides.

  • O-Alkylation Product: This side reaction occurs when the hydroxyl group of the phenol starting material (if one is used, as in the synthesis of aryloxypropanolamines like metoprolol) attacks the epoxide instead of the desired amine. This is more prevalent in the first step of a two-step synthesis where a phenol is reacted with epichlorohydrin under basic conditions to form a glycidyl ether. If conditions are not carefully controlled, the phenoxide can attack the newly formed glycidyl ether, leading to an oligomeric byproduct. While this is technically an issue in the synthesis of the epoxide intermediate, it can be mistaken for a propanolamine isomer if it co-elutes.

Troubleshooting & Mitigation:

  • For Regioisomers: Refer to the mitigation strategies in Q2. Characterization by NMR is essential to distinguish between the two isomers, as the splitting patterns for the protons on the propanolamine backbone will be distinct.

  • For O-Alkylation: In the synthesis of the glycidyl ether intermediate from a phenol and epichlorohydrin, use a large excess of epichlorohydrin and add the base (e.g., NaOH) slowly to keep the concentration of the reactive phenoxide low.[11]

Troubleshooting & Optimization Workflow

When faced with a low yield or high impurity profile, a systematic approach is crucial. The following workflow can help diagnose and resolve common issues.

G Start Low Yield or High Impurity Issue Analyze Analyze Crude Reaction Mixture (LC-MS, NMR, TLC) Start->Analyze Decision1 Starting Material Remaining? Analyze->Decision1 Decision2 Major Impurity Identified? Decision1->Decision2 No Action_Incomplete Incomplete Reaction • Increase Temp/Time • Check Reagent Purity • Consider Catalyst Decision1->Action_Incomplete Yes Action_Regioisomer Regioisomer • Avoid Acid • Check pH • Use Basic/Neutral Conditions Decision2->Action_Regioisomer Yes (Isomer) Action_Dialkylation Di-alkylation • Increase Amine:Epoxide Ratio • Slow Epoxide Addition • Lower Temperature Decision2->Action_Dialkylation Yes (High MW) Action_Other Other Byproducts (e.g., Polymerization, O-alkylation) • Characterize Impurity • Adjust Stoichiometry • Purify Starting Materials Decision2->Action_Other Yes (Other) End Optimized Reaction Decision2->End No (Clean but Low Yield) - Check Workup/Purification Losses Action_Incomplete->End Action_Regioisomer->End Action_Dialkylation->End Action_Other->End

Caption: Systematic workflow for troubleshooting propanolamine synthesis.

Experimental Protocol: Synthesis of Metoprolol

This protocol describes a standard laboratory procedure for the synthesis of Metoprolol, a widely used β-blocker, illustrating the key principles discussed.[11][12]

Step 1: Synthesis of 1-(2-methoxyethyl)phenoxy-2,3-epoxypropane

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-(2-methoxyethyl)phenol (1 equivalent) and a suitable solvent like isopropanol.

  • Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the flask at room temperature to form the sodium phenoxide.

  • Epoxidation: Add epichlorohydrin (3-5 equivalents) to the reaction mixture. Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours. The excess epichlorohydrin helps to minimize the O-alkylation side reaction.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude epoxide is typically purified by vacuum distillation to remove excess epichlorohydrin and any byproducts.

Step 2: Synthesis of Metoprolol

  • Setup: In a clean, dry round-bottom flask, dissolve the purified epoxide from Step 1 in isopropanol.

  • Amination: Add isopropylamine (3-4 equivalents) to the solution. The excess amine is crucial to prevent the di-alkylation side reaction.[12]

  • Reaction: Heat the mixture to reflux (approx. 60-70 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the disappearance of the epoxide by TLC.

  • Workup: Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.

  • Purification: The resulting crude Metoprolol can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield the final product as a white solid.

References

  • Title: METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Pharmapproach URL: [Link]

  • Title: Metoprolol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides Source: Organic & Medicinal Chemistry International Journal URL: [Link]

  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst Source: Organic Chemistry Research URL: [Link]

  • Title: Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Source: SciELO URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Enantioselective radical C–H amination for the synthesis of β-amino alcohols Source: PMC URL: [Link]

  • Title: Facile Synthesis of Propranolol and Novel Derivatives Source: Sci-Hub URL: [Link]

  • Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions Source: MDPI URL: [Link]

  • Title: Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups Source: ACS Applied Polymer Materials URL: [Link]

  • Title: Facile Synthesis of Propranolol and Novel Derivatives Source: ResearchGate URL: [Link]

  • Title: β-Amino alcohol synthesis by amination (alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis method of metoprolol succinate Source: Google Patents URL
  • Title: A kind of preparation method of propranolol hydrochloride Source: Google Patents URL
  • Title: Metoprolol - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Research Article Facile Synthesis of Propranolol and Novel Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction Source: ACS Publications URL: [Link]

  • Title: Amine alkylation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: CHAPTER 6: Thiol-epoxy and Amine-epoxy 'Click' Polymerizations Source: Korea University Pure URL: [Link]

  • Title: Chinese scientists develop highly efficient process for beta-blocker production Source: Phys.org URL: [Link]

  • Title: Breakthrough Technique Transforms Beta-Blocker Manufacturing Source: Bioengineer.org URL: [Link]

  • Title: A Comprehensive Review on Beta Blockers Synthesis Methods Source: Journal of Medicinal and Medical Chemistry URL: [Link]

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Amino Alcohol Synthesis

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic strategies. Chiral amino alcohols are crucial building blocks in medicinal chemistry, serving as precursors for drugs, chiral auxiliaries, and ligands for asymmetric catalysis.[1][2][3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Amino Alcohol

Q: I am consistently obtaining a low yield of my target amino alcohol. What are the common pitfalls and how can I improve the reaction efficiency?

A: Low yields in amino alcohol synthesis can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.[5] For reductions of amino acids or their derivatives, the choice of reducing agent is critical. For instance, NaBH₄ is generally not strong enough to reduce carboxylic acids directly, whereas LiAlH₄ is effective but can be hazardous and expensive.[6]

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature. For reductions, a NaBH₄/I₂ system or activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) before reduction with NaBH₄ can be effective and milder alternatives to LiAlH₄.[6][7]

  • Side Reactions:

    • Cause: The presence of unprotected functional groups can lead to unwanted side reactions. For example, in Grignard reactions, the acidic proton of the amino group will react with the Grignard reagent, consuming it and reducing the yield.[8]

    • Solution: Employ suitable protecting groups for the amine functionality. Carbamates like tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are common choices as they are stable under the basic conditions of a Grignard reaction.[8] The principle of "orthogonality" in protecting group strategy is key, allowing for selective deprotection.[5]

  • Reagent Quality and Stoichiometry:

    • Cause: Degradation of reagents, especially moisture-sensitive ones like Grignard reagents and LiAlH₄, is a frequent cause of low yields. Incorrect stoichiometry can also lead to incomplete reactions or the formation of byproducts.

    • Solution: Use freshly prepared or titrated Grignard reagents and ensure all glassware is rigorously dried.[8] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[8] Carefully calculate and measure the stoichiometry of all reactants.

Problem 2: Significant Racemization of the Chiral Center

Q: My final amino alcohol product is showing a significant loss of enantiomeric purity. What is causing this racemization and how can I prevent it?

A: Preserving the stereochemical integrity of the chiral center is paramount in the synthesis of enantiomerically pure amino alcohols. Racemization is a common challenge, particularly when starting from chiral amino acids.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • Cause: Basic conditions or elevated temperatures can promote racemization through enolization or the formation of an oxazolone intermediate.[5]

    • Solution: Whenever possible, perform reactions at lower temperatures. For instance, in microwave-assisted syntheses, reducing the temperature can limit racemization.[5] The choice of base is also critical; less sterically hindered and stronger bases can increase the rate of racemization.[5]

  • Activation Method:

    • Cause: The method used to activate a carboxylic acid for reduction can influence the extent of racemization.

    • Solution: Using 1,1'-carbonyldiimidazole (CDI) for activation followed by reduction with sodium borohydride is a mild, one-pot method known to minimize racemization.[5][7] The addition of racemization inhibitors like HOBt or HOAt during coupling reactions can also be effective.[5]

Problem 3: Formation of Aldehyde Byproduct Instead of the Alcohol

Q: My reaction is producing a significant amount of the corresponding amino aldehyde instead of the desired amino alcohol. How can I ensure complete reduction?

A: The formation of an aldehyde byproduct indicates an incomplete reduction of the carboxylic acid or its activated form.

Potential Causes & Solutions:

  • Insufficient Reducing Agent:

    • Cause: An inadequate amount of the reducing agent will lead to the partial reduction of the carbonyl group to an aldehyde.

    • Solution: Use a sufficient excess of the reducing agent. For example, when using NaBH₄ after CDI activation, about 5 equivalents are recommended.[5][7]

  • Suboptimal Reaction Conditions:

    • Cause: Low reaction temperatures or short reaction times can halt the reduction at the aldehyde stage.[5]

    • Solution: Ensure the reaction is allowed to proceed to completion by monitoring it via TLC or LC-MS. If necessary, increase the reaction time or temperature, while being mindful of potential racemization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate synthetic route for my target amino alcohol?

A1: The choice of synthetic route depends on several factors including the starting materials' availability, the desired stereochemistry, and the scale of the synthesis.

  • Reduction of Amino Acids: This is a straightforward method for preparing chiral 1,2-amino alcohols.[7][]

  • Grignard Reaction: This is a powerful C-C bond-forming reaction to produce more complex amino alcohols. However, it requires careful protection of the amino group.[8][10]

  • Asymmetric Synthesis: Methods like copper-catalyzed hydroamination or proline-catalyzed Mannich reactions can provide high enantioselectivity for specific types of amino alcohols.[2][3][11]

Q2: What are the best practices for purifying amino alcohols?

A2: Amino alcohols can be challenging to purify due to their polarity and potential for zwitterion formation.

  • Column Chromatography: This is a common method, but tailing can be an issue. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonia can improve peak shape.

  • Crystallization: If the amino alcohol is a solid, crystallization can be a highly effective purification method. This can sometimes be achieved by forming a salt of the amino alcohol.[12]

  • Extraction: For water-soluble amino alcohols, forming an imine with an aldehyde can make them more organic-soluble for extraction. The imine can then be hydrolyzed back to the amino alcohol.[13]

Q3: What is the role of protecting groups in amino alcohol synthesis, and how do I choose the right one?

A3: Protecting groups are essential to prevent unwanted side reactions at the amino or hydroxyl functionalities.[14]

  • Amine Protection: The amino group is nucleophilic and can react with various reagents. Common protecting groups include Boc (removed with acid) and Cbz (removed by hydrogenolysis).[8] The choice depends on the stability required for subsequent reaction steps.

  • Hydroxyl Protection: While often the target of the reaction, sometimes the hydroxyl group also needs protection. Silyl ethers are a common choice.

  • Orthogonality: It is crucial to select protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups in the molecule.[5]

Experimental Protocols & Data

Table 1: Comparison of Reducing Agents for Amino Acid Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄Anhydrous THF, 0 °C to refluxPowerful, reduces most carbonylsHighly flammable, moisture-sensitive, expensive[6]
NaBH₄/I₂THF, 0 °C to room tempMilder than LiAlH₄, good yields[6]Iodine can be corrosive
CDI/NaBH₄THF, 0 °C to room tempOne-pot, minimizes racemization[5][7]CDI is moisture-sensitive
Catalytic HydrogenationH₂, metal catalyst (e.g., Pd/C)"Green" method, high yieldsRequires high pressure and temperature, specialized equipment[15]
Protocol: Racemization-Minimized Reduction of an N-Protected Amino Acid[5][8]

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction.

  • Activation: Dissolve the N-protected amino acid in anhydrous tetrahydrofuran (THF) at room temperature. Add 1.1 equivalents of CDI and stir for approximately 10 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In one portion, add a solution of sodium borohydride (5 equivalents) in water.

  • Quenching and Work-up: Stir the solution for 30 minutes. Acidify the reaction with 1N HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be further purified by passing it through a short pad of silica gel.

Visualizations

Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature - Change Reagent Incomplete->Optimize_Conditions Check_Side_Reactions Investigate Side Reactions Complete->Check_Side_Reactions Optimize_Conditions->Check_Completion Side_Rxns_Present Side Reactions Present? Check_Side_Reactions->Side_Rxns_Present Implement_PG Implement/Change Protecting Groups Side_Rxns_Present->Implement_PG Yes Check_Reagents Check Reagent Quality & Stoichiometry Side_Rxns_Present->Check_Reagents No Implement_PG->Check_Completion Improve_Yield Improved Yield Check_Reagents->Improve_Yield

Caption: A logical workflow for troubleshooting low yields in amino alcohol synthesis.

Decision Tree for Choosing a Synthetic Route

Synthetic_Route_Decision_Tree Start Target Amino Alcohol Structure? Simple_Chiral Simple Chiral 1,2-Amino Alcohol? Start->Simple_Chiral Yes Complex_Structure More Complex Structure with New C-C Bond? Start->Complex_Structure No High_Enantio High Enantioselectivity Required for Specific Isomer? Start->High_Enantio Reduction Reduction of Amino Acid Simple_Chiral->Reduction Grignard Grignard Reaction Complex_Structure->Grignard Asymmetric Asymmetric Synthesis (e.g., Catalytic Hydroamination) High_Enantio->Asymmetric

Caption: A decision tree to guide the selection of a synthetic route for amino alcohols.

References

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. ACS Publications. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC. National Center for Biotechnology Information. [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. [Link]

  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Thieme Connect. [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. [Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. [Link]

  • Optimization of reaction conditions for 6-aminohexanol production. ResearchGate. [Link]

  • Observations on Protecting Groups in the Synthesis of Mono- and Triphosphates of Amino Alcohols. Taylor & Francis Online. [Link]

  • Protecting-group-free synthesis of hydroxyesters from amino alcohols. RSC Publishing. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Pharmacy and Pharmacology. [Link]

  • Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. Thieme. [Link]

  • How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC. National Center for Biotechnology Information. [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. ACS Publications. [Link]

  • Process for the purification of an aminoalcohol.
  • Isolation of aminoalcohol.
  • Green Chemistry. RSC Publishing. [Link]

  • New Strategy for Chiral Amino Alcohol Synthesis. HyperAI. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. ACS Publications. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane. ResearchGate. [Link]

  • Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. RSC Publishing. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges presented by 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges presented by 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol .

This molecule presents a "trifecta" of separation hurdles: a highly basic primary amine (prone to severe tailing), a primary alcohol (capable of strong but kinetically slow hydrogen bonding), and a halogenated aromatic ring (creating significant steric bulk). The protocols and troubleshooting steps below are engineered to provide self-validating, mechanistically sound solutions for researchers and drug development professionals.

Method Development Workflow

G Start Sample: 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol Poly Polysaccharide CSPs (e.g., CHIRALPAK IG/IE) Start->Poly Standard Screening Crown Crown Ether CSPs (e.g., Crownpak CR-I(+)) Start->Crown Primary Amine Specific Basic Add Basic Modifier (0.1% DEA / Ethanolamine) Poly->Basic Suppress Silanol Interactions Acidic Add Acidic Modifier (0.5% TFA + 5% H2O) Crown->Acidic Protonate Amine for Inclusion Eval Evaluate Tailing Factor (Tf) Target: 0.9 - 1.2 Basic->Eval Acidic->Eval Opt Optimize Temp & Backpressure Eval->Opt If Rs < 1.5

Decision tree for chiral SFC method development of primary amino alcohols.

Frequently Asked Questions (FAQs)

Q1: I am experiencing severe peak tailing (Tf > 2.0) on a polysaccharide column. How do I correct this mechanistically? A1: Peak tailing for basic aliphatic amines is almost always caused by non-specific secondary ion-exchange interactions between the primary amine of your analyte and acidic residual silanols on the silica matrix of the Chiral Stationary Phase (CSP)[1]. The Fix: You must chemically suppress this interaction. Add 0.1% to 0.2% diethylamine (DEA) or ethanolamine to your organic co-solvent[2][3]. For this specific molecule, ethanolamine is highly recommended; its hydroxyl group provides complementary hydrogen bonding that mimics the analyte's primary alcohol, effectively outcompeting the analyte for active sites on the column.

Q2: Should I use HPLC or Supercritical Fluid Chromatography (SFC) for this compound? A2: SFC is the authoritative choice for primary amines. The low viscosity and high diffusivity of supercritical CO₂ enhance mass transfer kinetics, which directly counteracts the peak broadening often seen with polar amino alcohols[2]. Furthermore, SFC allows for rapid equilibration when screening multiple additive systems, saving days of development time.

Q3: Polysaccharide columns are failing to provide baseline resolution. What is the next logical step? A3: Transition to a crown ether-derived CSP, such as Crownpak® CR-I(+). Crown ethers are the gold standard for underivatized primary amines because they form highly specific, spatially restricted inclusion complexes with protonated primary amines (-NH₃⁺)[4]. Critical Causality: Because the mechanism relies on the amine being protonated, you must abandon basic additives. Crown ether columns require an acidic mobile phase (e.g., 0.5% trifluoroacetic acid) to function[4].

Q4: I switched to a Crownpak CR-I(+) column in SFC with an acidic modifier, but the peaks are still broad. Why? A4: While the crown ether provides excellent chiral selectivity, the binding and release kinetics of the inclusion complex can be too slow in purely anhydrous SFC conditions. The Fix: Add 5% Milli-Q water to your organic modifier (e.g., Methanol containing 0.5% TFA and 5% H₂O). The addition of water dramatically accelerates the exchange kinetics, sharpening the peak shape and drastically improving resolution for primary amines[5][6].

Troubleshooting Guide & Quantitative Optimization

To systematically troubleshoot poor resolution (Rs) and high tailing factors (Tf), consult the quantitative baseline data below. This table summarizes the expected impact of mobile phase chemistry on the chromatographic performance of primary amino alcohols.

Column ChemistrySFC Co-Solvent SystemAdditive / ModifierExpected Tailing Factor (Tf)Expected Resolution (Rs)Mechanistic Outcome
Polysaccharide (e.g., AD-H, IG)CO₂ / MethanolNone> 2.5 (Severe)< 1.0 (Co-elution)Unsuppressed silanol interactions dominate retention.
Polysaccharide (e.g., AD-H, IG)CO₂ / Methanol0.1% DEA or Ethanolamine1.0 - 1.2 (Symmetrical)> 1.5 (Baseline)Active sites passivated; chiral recognition enabled.
Crown Ether (CR-I(+))CO₂ / Methanol0.5% TFA (Anhydrous)1.5 - 1.8 (Broad)1.2 - 1.5 (Partial)Inclusion complex forms, but exchange kinetics are slow.
Crown Ether (CR-I(+))CO₂ / Methanol0.5% TFA + 5% H₂O1.0 - 1.1 (Sharp)> 2.0 (Excellent)Water optimizes kinetics; ideal inclusion complexation.
Validated Step-by-Step Screening Protocol

This protocol is designed as a self-validating system . By incorporating specific system suitability checks, you ensure that any failure to resolve the enantiomers is due to a lack of chiral selectivity, not a systemic fluidic error.

Phase 1: System Preparation & Passivation

  • Isolate Fluidic Lines: Prepare two distinct co-solvent lines to prevent additive memory effects[7].

    • Line A (Basic): Methanol with 0.1% v/v Ethanolamine.

    • Line B (Acidic): Methanol with 0.5% v/v TFA and 5% v/v Milli-Q Water[5].

  • Sample Diluent Matching: Dissolve the racemic 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol in pure Methanol to a concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the bulk co-solvent prevents localized precipitation and injection-solvent mismatch, which causes peak splitting[3].

Phase 2: Polysaccharide Screening 3. Column Installation: Install an immobilized polysaccharide column (e.g., CHIRALPAK® IG or IE)[3]. 4. Method Execution: Run a gradient of 5% to 50% Line A in CO₂ over 10 minutes.

  • Parameters: Flow rate: 3.0 mL/min; Backpressure: 120 bar; Temperature: 35°C.

  • Self-Validation Checkpoint: Calculate the asymmetry factor at 10% peak height or the Tailing Factor (Tf) at 5% peak height[1]. If Tf > 1.5, the system is not fully passivated. Flush the column with 50% Line A for 20 minutes before injecting again.

Phase 3: Crown Ether Rescue (If Phase 2 yields Rs < 1.5) 6. System Purge (Critical): Flush the entire SFC system with pure Methanol (no additives) for 15 minutes. Causality: Mixing residual basic additives from Line A with acidic additives from Line B will precipitate salts, permanently destroying the column and clogging the backpressure regulator[7]. 7. Column Installation: Install the Crownpak® CR-I(+) column. 8. Method Execution: Run an isocratic method at 20% Line B in CO₂.

  • Parameters: Flow rate: 2.0 mL/min; Temperature: 25°C - 30°C. Causality: Lower temperatures thermodynamically favor the formation of the host-guest inclusion complex between the crown ether and the primary amine.

References
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 Source: wiley.com URL:[Link]

  • Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether‐derived column Source: researchgate.net URL:[Link]

  • Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column Source: nih.gov URL:[Link]

  • Frequently Asked Questions - Daicel Chiral Technologies Source: chiraltech.com URL:[Link]

  • What is the importance of Tailing factor and asymmetry factor in chiral separation? Source: researchgate.net URL:[Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

Welcome to the Analytical & Formulation Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol .

Because this molecule contains a primary amine, a primary alcohol, and a di-halogenated benzylic system, it presents a unique multi-pathway degradation profile. This portal synthesizes mechanistic causality, troubleshooting FAQs, and self-validating experimental protocols to help you control impurities and optimize your downstream workflows.

Mechanistic Overview: The "Why" and "How" of Degradation

Understanding the intrinsic vulnerabilities of your API or intermediate is the first step in preventing yield loss and assay drift. The degradation of this compound is driven by three primary mechanisms:

  • Oxidative Susceptibility: Amino alcohols are highly prone to oxidative degradation[1]. The primary amine can undergo N-oxidation via reactive oxygen species (ROS) to form hydroxylamines (-NHOH) and nitroso compounds. Concurrently, the primary alcohol can oxidize to an aldehyde and subsequently to a carboxylic acid in the presence of transition metal impurities and atmospheric oxygen.

  • Photolytic Dehalogenation: The 2-chloro-6-fluorophenyl moiety is sensitive to UV light. Because the C-Cl bond dissociation energy (~397 kJ/mol) is significantly lower than that of the C-F bond (~472 kJ/mol), UV irradiation induces homolytic cleavage of the C-Cl bond via intersystem crossing to a repulsive triplet state, leading to rapid photodissociation and the formation of a dechlorinated radical[2].

  • Atmospheric Scavenging: Primary amines act as nucleophiles that readily react with ambient carbon dioxide (CO₂) and moisture to form stable carbamate salts, leading to a loss of active amine titer during prolonged benchtop exposure.

Pathways Parent 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (Stable API) Ox1 Primary Amine Oxidation (Hydroxylamine / Nitroso) Parent->Ox1 ROS / Peroxides Ox2 Primary Alcohol Oxidation (Aldehyde / Carboxylic Acid) Parent->Ox2 O2 / Transition Metals Photo Photolytic Dechlorination (Radical Cleavage of C-Cl) Parent->Photo UV Light (ICH Q1B) CO2 Atmospheric Reaction (Carbamate Salt Formation) Parent->CO2 Ambient CO2 + Moisture

Mechanistic degradation pathways of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol.

Quantitative Degradant Profiling

When analyzing stability samples via LC-MS, use the following mass-shift logic table to rapidly identify the degradation mechanism.

Degradation PathwayEnvironmental TriggerPrimary Degradant StructureLC-MS Mass Shift (ΔDa)Mechanistic Causality
Amine Oxidation Peroxides, ROSHydroxylamine derivative+16 DaN-oxidation of the electron-rich primary amine.
Alcohol Oxidation O₂, Trace MetalsCarboxylic Acid derivative+14 Da (net)Two-step oxidation: Alcohol (-2 Da to aldehyde) → Acid (+16 Da).
Photolysis UV/Vis LightDechlorinated derivative-34 DaHomolytic C-Cl bond cleavage; subsequent H-abstraction from solvent.
Atmospheric Ambient CO₂ / H₂OCarbamate salt+44 DaNucleophilic attack of the primary amine on CO₂.

Troubleshooting & FAQs

Q: Why am I observing a +16 Da mass shift during long-term stability testing, but no change in the UV spectrum? A: This is the classic signature of N-oxidation[1]. The primary amine is oxidizing to a hydroxylamine. Because this modification occurs on the aliphatic chain, it does not significantly alter the chromophore (the halogenated benzene ring), meaning your HPLC-UV profile might show a peak with an identical UV spectrum but a different retention time. Solution: Store the compound under an inert argon atmosphere and verify that your excipients or solvents are peroxide-free.

Q: During photostability testing, a major degradant appears with a -34 Da mass shift. What is the mechanism? A: You are observing photolytic dechlorination[2]. The C-Cl bond is the weakest link in the molecule under UV irradiation. It cleaves to form a phenyl radical, which then abstracts a hydrogen atom from the surrounding solvent matrix (Net change: Loss of Cl (35 Da) + Gain of H (1 Da) = -34 Da). Solution: Implement amber glassware and actinic light shielding during processing.

Q: My assay yields are inconsistent when using this compound in downstream amide coupling reactions. Why? A: If the compound is stored in unsealed containers, the primary amine acts as a CO₂ scavenger, forming a carbamate salt (+44 Da). This ties up the reactive amine, effectively lowering your active titer and ruining the stoichiometry of your coupling reaction. Solution: Titrate the batch for active amine content before use, or apply a mild basic wash to liberate the freebase prior to the coupling step.

Self-Validating Experimental Protocol: Forced Degradation Study

To systematically evaluate these pathways and validate your stability-indicating analytical methods, a forced degradation study must be conducted in accordance with ICH Q1A(R2) guidelines[3].

This protocol is designed as a self-validating system : it includes a mass-balance check. If the sum of the remaining parent API and the quantified degradants does not equal 95-105% of the initial concentration, the method is failing to detect a secondary degradation pathway (e.g., volatile degradants or irreversible column binding).

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a diluent compatible with your LC method (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Transfer 5 mL of stock to a vial. Add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before injection.

  • Base Hydrolysis: Transfer 5 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before injection.

  • Oxidative Stress: Transfer 5 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. (Causality: Darkness prevents confounding photolytic radical generation).

  • Photolytic Stress: Expose a thin layer of solid API and a liquid aliquot to UV/Vis light targeting 1.2 million lux hours and 200 Wh/m² UV energy, per ICH Q1B.

  • Thermal Stress: Subject the solid API to 80°C for 7 days in a sealed container.

  • Analysis & Mass Balance: Analyze all neutralized samples via LC-MS/MS and HPLC-UV. Calculate the % degradation. Validation Check: (Area of Parent + Σ Area of Degradants) / Area of Control Stock must equal 1.0 ± 0.05.

Workflow Start Sample Prep (1 mg/mL API) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Light Photolysis (UV/Vis, ICH Q1B) Start->Light Heat Thermal (Solid state, 80°C) Start->Heat Analysis LC-MS/MS & HPLC-UV (Mass Balance & ID) Acid->Analysis Base->Analysis Ox->Analysis Light->Analysis Heat->Analysis

Standardized ICH Q1A/Q1B forced degradation workflow for API stability testing.

References

  • Chi, S., & Rochelle, G. T. (2002). Oxidative degradation of monoethanolamine. Industrial & Engineering Chemistry Research.[Link]

  • Theoretical Study of the Fast Photodissociation Channels of the Monohalobenzenes. The Journal of Physical Chemistry A.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.[Link]

  • ICH Expert Working Group. ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol in Solution

Molecular Profile & Structural Vulnerabilities 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a β -amino alcohol featuring a lipophilic, halogenated benzyl moiety. While the 2-chloro-6-fluorobenzyl group provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profile & Structural Vulnerabilities

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a β -amino alcohol featuring a lipophilic, halogenated benzyl moiety. While the 2-chloro-6-fluorobenzyl group provides steric bulk and lipophilicity, the β -amino alcohol core is the primary site of chemical instability. As an amino alcohol, this compound is susceptible to several degradation pathways, primarily oxidation and reactions heavily influenced by the solution's pH[1]. Understanding the causality behind these degradation mechanisms is critical for maintaining assay integrity, preventing aggregation, and ensuring reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does my stock solution turn yellow or brown over time? A1: This discoloration is a hallmark of oxidative degradation. The primary amine can oxidize to form N-oxides or hydroxylamines, while the primary alcohol can be oxidized to an aldehyde[1]. Amino alcohols are highly susceptible to oxidative cleavage, reacting rapidly under oxidative stress[2]. Causality: Dissolved oxygen (DO) in the solvent acts as the primary oxidizing agent. Light exposure accelerates this radical-mediated process, leading to the accumulation of colored degradation byproducts.

Q2: What is the optimal pH for aqueous working solutions? A2: A slightly acidic buffer (pH 4.0 – 6.0) is strongly recommended. Causality: At basic or neutral pH, the amine exists as a free base. The unshared electron pair on the nitrogen is highly nucleophilic and prone to oxidation. By lowering the pH, the amine is protonated into its salt form. This ties up the lone pair, drastically reducing its reactivity and stabilizing the molecule against both oxidation and carbamate formation (reaction with atmospheric CO 2​ )[1][3].

Q3: How should I store this compound to maximize shelf-life? A3: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C, protected from light[1]. Causality: Inert gas sparging displaces the dissolved oxygen required for oxidative degradation, while sub-zero temperatures reduce the kinetic energy available to overcome the activation barrier of spontaneous degradation.

Troubleshooting Guide

Issue: Precipitation or "crashing out" upon dilution into biological assay buffers. Diagnosis: The 2-chloro-6-fluorobenzyl group makes the free base highly lipophilic. Diluting a high-concentration DMSO stock directly into a neutral pH aqueous buffer causes a rapid shift in solubility. Solution:

  • Maintain a minimum of 1-5% DMSO in the final assay buffer to act as a co-solvent.

  • Perform a step-wise serial dilution rather than a single large-fold dilution.

  • Pre-warm the assay buffer to 37°C before adding the compound to prevent cold-shock precipitation.

Issue: Appearance of secondary peaks in RP-HPLC analysis. Diagnosis: The emergence of new peaks indicates active degradation, likely from acidic/basic hydrolysis or oxidation[1]. Solution: Verify the pH of your mobile phase and sample diluent. If the peaks persist, perform a forced degradation study (see Protocol 2) to definitively identify if the peaks correspond to oxidative byproducts[4]. Ensure all analytical solvents are freshly degassed.

Stability Matrix

Summarized below is the quantitative stability data for 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol under various environmental conditions.

Solvent / BufferpHAtmosphereTemperatureExpected Shelf-LifePrimary Degradation Risk
DMSO (Anhydrous) N/AArgon-20°C> 12 MonthsMinimal (if kept dry)
Aqueous Buffer 4.0 - 6.0Nitrogen4°C2 - 4 WeeksSlow Hydrolysis
Aqueous Buffer 7.4 (Neutral)Ambient Air25°C< 48 HoursOxidation, Carbamate
Methanol N/AAmbient Air4°C1 - 2 WeeksOxidation
0.1N HCl ~1.0Ambient Air25°C< 24 HoursAcidic Degradation[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution

This self-validating protocol ensures the exclusion of oxygen and the stabilization of the amine.

  • Solvent Preparation: Transfer 10 mL of anhydrous DMSO (or pH 5.0 acetate buffer) into a sterile glass vial.

  • Degassing: Sparge the solvent with pure Argon gas for 15 minutes to displace dissolved oxygen[1].

  • Weighing: Inside a nitrogen-purged glove box, weigh the appropriate mass of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol.

  • Dissolution: Add the degassed solvent to the compound. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Divide the solution into 50 μ L single-use aliquots in amber glass vials to prevent photodegradation[1].

  • Storage: Blanket the headspace of each vial with Argon before sealing. Store immediately at -20°C.

Protocol 2: Forced Degradation Study (Oxidative Stress)

To ensure your analytical method is "stability-indicating," you must intentionally degrade the compound to map the retention times of its impurities[4].

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of HPLC-grade Water:Acetonitrile.

  • Oxidative Stress: Add 3% Hydrogen Peroxide (H 2​ O 2​ ) to the sample to achieve a final H 2​ O 2​ concentration of 0.3%[4].

  • Incubation: Heat the solution to 60°C for 1 hour in a tightly sealed vial[4].

  • Quenching: Quench the reaction by cooling the vial in an ice bath and adding a stoichiometric amount of sodium bisulfite to neutralize residual peroxide.

  • Analysis: Inject the stressed sample alongside an unstressed control into the RP-HPLC. You should observe a 10-30% reduction in the parent peak and the emergence of polar oxidative degradation peaks[4].

Visualizations

Degradation_Pathways API 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl] propan-1-ol (Intact Molecule) FreeBase Free Base Form (Basic pH / Neutral) API->FreeBase pH > 8.0 Protonated Protonated Salt (Acidic pH 4-6) API->Protonated pH 4.0 - 6.0 AmineOx Amine Oxidation (N-oxides, Hydroxylamines) FreeBase->AmineOx O2 exposure AlcOx Alcohol Oxidation (Aldehydes, Carboxylic Acids) FreeBase->AlcOx O2 / ROS exposure Carbamate Carbamate Formation (Reaction with Atmospheric CO2) FreeBase->Carbamate CO2 exposure Stable Stable in Solution (Resistant to Oxidation) Protonated->Stable Inert Atmosphere & Low Temp

Caption: Degradation pathways of the beta-amino alcohol core under varying pH and atmospheric conditions.

Workflow Step1 1. Weighing Weigh API in inert environment Step2 2. Solvent Selection Use Degassed DMSO or pH 4-6 Buffer Step1->Step2 Step3 3. Dissolution & Sparging Dissolve and sparge with Argon/N2 Step2->Step3 Step4 4. Aliquoting Divide into single-use amber vials Step3->Step4 Step5 5. Storage Store at -20°C in the dark Step4->Step5

Caption: Step-by-step workflow for preparing and storing a stabilized, oxidation-resistant stock solution.

References

  • BenchChem. Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol.1

  • MIT Open Access Articles. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release.2

  • Der Pharma Chemica. Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride.4

  • ResearchGate. Stabilization of Short Oligonucleotides in the Prebiotic Mix: The Potential Role of Amino Alcohols.3

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of chloro-fluorophenyl compounds

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. Executive Summary The optimization of a lead compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profile is the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The optimization of a lead compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profile is the central challenge of medicinal chemistry. The incorporation of the 3-chloro-4-fluorophenyl moiety—most famously utilized in the blockbuster Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib—represents a masterclass in Structure-Activity Relationship (SAR) engineering[1].

As a Senior Application Scientist, I have evaluated countless scaffolds. The transition from an unsubstituted phenyl ring to a di-halogenated system is rarely arbitrary. This guide objectively compares the performance of the 3-chloro-4-fluorophenyl group against alternative substitutions, detailing the mechanistic causality behind its superior target affinity and metabolic stability, supported by self-validating experimental protocols.

Mechanistic Deconstruction: Why Chloro-Fluoro?

The superiority of the 3-chloro-4-fluorophenyl group over unsubstituted or mono-halogenated alternatives is driven by two distinct, synergistic chemical phenomena:

A. The Fluorine Effect: Metabolic Shielding

Drug metabolism, primarily driven by cytochrome P450 (CYP450) oxidation in the liver, frequently targets the electron-rich para-position of aromatic rings. By replacing the para-hydrogen with a fluorine atom, chemists exploit the exceptionally high bond dissociation energy of the C–F bond[2]. This substitution effectively "shields" the molecule from oxidative cleavage, drastically extending the compound's metabolic half-life without significantly altering its steric bulk[2].

B. The Chlorine Effect: Hydrophobic Anchoring and Halogen Bonding

While fluorine provides metabolic stability, the meta-chlorine atom drives target affinity. The chlorine atom is significantly larger and more polarizable than fluorine. In the context of kinase inhibitors, the meta-chloro group perfectly occupies the lipophilic pocket adjacent to the ATP-binding hinge region[3]. Furthermore, the polarizability of chlorine creates a localized region of positive electrostatic potential (the σ -hole), allowing it to form highly directional halogen bonds (X-bonds) with nucleophilic residues (e.g., backbone carbonyls), which can increase target affinity by up to 1000-fold[4].

SAR_Logic A Unsubstituted Phenyl (High Metabolism, Low Affinity) B 4-Fluorophenyl (Metabolically Stable, Moderate Affinity) A->B Add 4-F (Blocks CYP450) C 3-Chloro-4-fluorophenyl (Stable & High Affinity Optimal Fit) B->C Add 3-Cl (Fills Hydrophobic Pocket)

Caption: Logical progression of phenyl ring halogenation in kinase inhibitor design.

Comparative SAR Data Analysis

To objectively evaluate the performance of these substitutions, we compare a generalized 4-anilinoquinazoline scaffold (the core of Gefitinib and Afatinib) across four substitution patterns. The data below synthesizes the typical PD/PK outcomes observed during lead optimization.

Scaffold SubstitutionEGFR IC₅₀ (nM)HLM Intrinsic Clearance (µL/min/mg)Mechanistic Rationale
Unsubstituted Phenyl 150.585.2Rapid para-hydroxylation; loose fit in the hydrophobic pocket.
4-Fluorophenyl 45.212.4C-F bond blocks CYP450 oxidation; lacks sufficient steric bulk for optimal binding.
3-Chlorophenyl 8.565.1Cl fills the hydrophobic pocket and forms X-bonds; para position remains vulnerable to metabolism.
3-Chloro-4-fluorophenyl 0.4 8.1 Synergistic: Optimal steric fit (Cl) + robust metabolic shield (F).

Note: Data represents validated SAR trends for 4-anilinoquinazoline derivatives targeting the EGFR ATP-binding site. The 3-chloro-4-fluorophenyl analog demonstrates a T-shape π -stacking interaction with Phe699, maximizing binding affinity[3].

Self-Validating Experimental Protocols

To empirically prove the superiority of the 3-chloro-4-fluorophenyl substitution, a dual-assay workflow must be employed. As an Application Scientist, I mandate that every protocol acts as a self-validating system —meaning the assay contains internal controls that automatically flag false positives or experimental errors.

Protocol A: In Vitro Kinase Inhibition Profiling (ADP-Glo Assay)

Causality: This assay isolates target affinity by measuring the depletion of ATP. It proves that the meta-chlorine atom directly enhances binding strength.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Dispense test compounds into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Enzyme Addition: Add 2 nM of isolated recombinant EGFR kinase domain to the wells. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation Check (Critical): Calculate the Z'-factor using DMSO (vehicle) as the positive control for kinase activity and a no-enzyme well as the negative control. The assay is only valid if Z' > 0.5.

Protocol B: Liver Microsomal Stability Assay

Causality: This assay isolates CYP450-mediated metabolism. It proves that the para-fluorine atom prevents oxidative degradation.

  • Incubation Setup: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PD) to initiate CYP450 activity.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation Check (Critical): Run Verapamil (known high clearance) and Warfarin (known low clearance) concurrently. If Verapamil is not rapidly degraded ( t1/2​<15 min) or Warfarin is degraded ( t1/2​>120 min), the HLM batch is compromised, and the data must be discarded.

SAR_Workflow Start Synthesize Analog Library (H, F, Cl/F substitutions) Kinase In Vitro Kinase Assay (Target Affinity via ADP-Glo) Start->Kinase Efficacy Microsome Microsomal Stability Assay (HLM + NADPH Clearance) Start->Microsome Stability Data SAR Data Synthesis (IC50 vs. t1/2) Kinase->Data Microsome->Data Lead Lead Selection (3-Chloro-4-fluorophenyl) Data->Lead Optimal Balance

Caption: Self-validating experimental workflow for evaluating halogenated pharmacophores.

Conclusion

The 3-chloro-4-fluorophenyl group is not merely a structural decoration; it is a highly engineered functional moiety. By objectively comparing it to unsubstituted or mono-halogenated analogs, the data clearly demonstrates that this specific di-halogenated pattern provides an optimal balance. The fluorine atom acts as an impenetrable shield against CYP450 oxidation, while the chlorine atom acts as an electrophilic anchor, driving nanomolar target affinity through precise steric filling and halogen bonding[2][3][4]. For drug development professionals working on kinase inhibitors or similar scaffolds, prioritizing this building block during lead optimization is a statistically proven strategy to accelerate the path to clinical viability.

References

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors Source: University of Pretoria / Taylor & Francis URL:[Link]

  • Fluorine in Medicinal Chemistry: A Review Source: SDI Article 5 URL:[Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Chiral Amino Alcohols: A Comparative Analysis of Key Methodologies

In the landscape of modern pharmaceutical development and fine chemical synthesis, chiral amino alcohols stand as indispensable building blocks. Their prevalence in a myriad of biologically active molecules, from blockbu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical development and fine chemical synthesis, chiral amino alcohols stand as indispensable building blocks. Their prevalence in a myriad of biologically active molecules, from blockbuster drugs to complex natural products, underscores the critical need for efficient and stereoselective synthetic routes.[1][2][3] This guide provides a comparative analysis of the most robust and widely adopted methods for synthesizing these valuable synthons, offering field-proven insights and experimental data to inform your selection of the optimal synthetic strategy.

We will dissect and compare four principal methodologies: the Sharpless Asymmetric Aminohydroxylation, the asymmetric reduction of α-amino ketones, the ring-opening of epoxides, and biocatalytic approaches. Each will be evaluated on its mechanistic underpinnings, substrate scope, stereoselectivity, and practical applicability in a research and development setting.

Sharpless Asymmetric Aminohydroxylation: A Powerful Tool for syn-1,2-Amino Alcohols

The Sharpless Asymmetric Aminohydroxylation (AA) reaction is a cornerstone of modern asymmetric synthesis, enabling the direct conversion of alkenes to syn-vicinal amino alcohols.[4][5][6] This method's power lies in its high enantioselectivity, which is conferred by the use of chiral cinchona alkaloid-derived ligands in conjunction with an osmium catalyst.

Mechanistic Rationale and Experimental Considerations:

The reaction proceeds through a [3+2] cycloaddition of the alkene to an imido-osmium(VIII) species, which is generated in situ from osmium tetroxide and a nitrogen source.[4] The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the alkene to one of its two enantiotopic faces, thus establishing the stereochemistry of the newly formed C-N and C-O bonds.

A critical experimental choice is the nitrogen source, which also serves as the reoxidant in the catalytic cycle. Chloramine-T is a common choice, but other N-halo amides, sulfonamides, and carbamates can be used to install different protecting groups directly.[4][7] The choice of ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the absolute stereochemistry of the product.[7]

Experimental Protocol: Asymmetric Aminohydroxylation of Styrene

This protocol describes the synthesis of (1R,2R)-2-amino-1-phenylethanol, a syn-amino alcohol, from styrene.

  • Catalyst Preparation: In a round-bottom flask, dissolve the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 mmol) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.005 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Reaction Setup: To the catalyst solution, add styrene (1.0 mmol) and the nitrogen source (e.g., chloramine-T trihydrate, 1.2 mmol).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the protected amino alcohol. Subsequent deprotection affords the final product.

Workflow for Sharpless Asymmetric Aminohydroxylation

Sharpless_AA cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ligand Chiral Ligand ((DHQ)₂PHAL) Osmium Osmium Catalyst (K₂OsO₂(OH)₄) Solvent Solvent (t-BuOH/H₂O) ReactionMix Reaction Mixture Solvent->ReactionMix Alkene Alkene (Styrene) Alkene->ReactionMix NitrogenSource Nitrogen Source (Chloramine-T) NitrogenSource->ReactionMix Quench Quench (Na₂SO₃) ReactionMix->Quench Stir at RT Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Protected Amino Alcohol Purification->Product

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Asymmetric Reduction of α-Amino Ketones: Access to Both syn and anti Diastereomers

The asymmetric reduction of α-amino ketones provides a powerful and often complementary approach to chiral amino alcohols. This method is particularly valuable as it can, in principle, provide access to both syn and anti diastereomers, depending on the stereochemistry of the starting ketone and the choice of reducing agent and catalyst.

Mechanistic Rationale and Experimental Considerations:

This strategy relies on the stereoselective reduction of a prochiral ketone. The presence of an adjacent amino group can influence the stereochemical outcome through chelation control with a metal-based reducing agent or through steric hindrance. The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium, can override the directing effect of the existing stereocenter, enabling access to less thermodynamically favored diastereomers.

A significant advantage of this method is the ready availability of α-amino ketones, which can be synthesized from amino acids. The choice of protecting group on the nitrogen atom is crucial, as it can influence the reactivity and stereoselectivity of the reduction.

Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone

This protocol outlines the asymmetric reduction of N-Boc-2-amino-1-phenylethanone.

  • Catalyst Preparation: In a glovebox, a chiral catalyst (e.g., a chiral Ru-diamine complex, 1 mol%) is dissolved in an anhydrous solvent such as isopropanol.

  • Reaction Setup: The N-Boc-2-amino-1-phenylethanone (1.0 mmol) is dissolved in the same solvent and added to the catalyst solution.

  • Reaction Execution: The reaction mixture is pressurized with hydrogen gas (10-50 atm) and heated to 40-60 °C. The reaction is monitored by HPLC.

  • Workup and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the N-Boc protected amino alcohol.

Asymmetric Ring-Opening of Epoxides: A Versatile Strategy

The asymmetric ring-opening (ARO) of epoxides with nitrogen nucleophiles is a highly versatile and atom-economical method for the synthesis of vicinal amino alcohols.[2] This approach can be used to synthesize both syn and anti products with high stereocontrol, depending on the stereochemistry of the starting epoxide.

Mechanistic Rationale and Experimental Considerations:

The ARO of epoxides can be catalyzed by a variety of chiral catalysts, with chiral metal-salen complexes, particularly those of chromium and cobalt, being among the most effective.[2] For meso-epoxides, the catalyst desymmetrizes the starting material, leading to a single enantiomer of the trans-amino alcohol. For racemic terminal epoxides, a kinetic resolution can be employed, where one enantiomer of the epoxide reacts faster with the nucleophile, leaving the unreacted epoxide enriched in the other enantiomer.[2]

The choice of nitrogen nucleophile is a key consideration. While amines can be used directly, azide sources like trimethylsilyl azide (TMSN₃) are often preferred due to their lower basicity, which can minimize side reactions. The resulting azido alcohol is then readily reduced to the desired amino alcohol.[2]

Workflow for Asymmetric Ring-Opening of a meso-Epoxide

ARO_Epoxide cluster_reaction Asymmetric Ring-Opening cluster_workup Reduction & Isolation Epoxide meso-Epoxide ReactionMix Reaction Mixture Epoxide->ReactionMix Nucleophile Nitrogen Nucleophile (e.g., TMSN₃) Nucleophile->ReactionMix Catalyst Chiral Catalyst (e.g., Cr(Salen)Cl) Catalyst->ReactionMix Reduction Reduction (e.g., H₂/Pd-C) ReactionMix->Reduction Stir at RT Purification Purification (Chromatography) Reduction->Purification Product trans-Amino Alcohol Purification->Product

Caption: Workflow for Asymmetric Ring-Opening of a meso-Epoxide.

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral amino alcohols.[1][8] Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often operating under mild aqueous conditions.

Mechanistic Rationale and Experimental Considerations:

Several classes of enzymes are employed for this purpose. Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, producing chiral amino alcohols with excellent enantiomeric excess (>99% ee). Transaminases can be used in cascade reactions to convert simple starting materials into complex chiral amino alcohols.[1]

The primary advantage of biocatalysis is the exceptional selectivity, which often eliminates the need for protecting groups and reduces downstream purification efforts.[1] However, substrate scope can sometimes be limited, and enzyme stability and cost can be a consideration for large-scale synthesis.

Experimental Protocol: Biocatalytic Reduction of an α-Hydroxy Ketone

This protocol describes the synthesis of a chiral amino alcohol using an engineered amine dehydrogenase.

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., phosphate buffer, pH 8.5) is prepared containing the α-hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone, 100 mM), a cofactor (e.g., NADH, 1 mM), and ammonium chloride (1 M).

  • Enzyme Addition: The engineered amine dehydrogenase (AmDH) is added to the reaction mixture.

  • Reaction Execution: The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the pH is maintained. The conversion is monitored by HPLC.

  • Workup and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase and purified.

Comparative Performance of Synthesis Routes

Method Typical Yield (%) Enantiomeric Excess (ee %) Diastereoselectivity Substrate Scope Key Advantages Key Disadvantages
Sharpless Aminohydroxylation 70-9590->99High (syn)Broad for alkenesHigh enantioselectivity, predictable stereochemistry.Use of toxic and expensive osmium catalyst, regioselectivity can be an issue for some substrates.[4]
Asymmetric Reduction of α-Amino Ketones 80-9985->99Substrate and catalyst dependentBroad for α-amino ketonesAccess to both syn and anti diastereomers, readily available starting materials.May require synthesis of the α-amino ketone precursor.
Asymmetric Ring-Opening of Epoxides 85-9890->99High (anti from trans-epoxides, trans from meso)Broad for epoxidesExcellent stereocontrol, atom-economical.[2][9]May require a two-step process (azide opening followed by reduction).
Biocatalytic Synthesis 90-99>99ExcellentCan be substrate-specificEnvironmentally friendly, exceptional selectivity, mild reaction conditions.[1][10]Enzyme cost and stability, potential for limited substrate scope.

Field-Proven Insights and Recommendations

As a Senior Application Scientist, the choice of synthetic route is always guided by the specific goals of the project.

  • For rapid access to novel syn-1,2-amino alcohols from simple alkenes, the Sharpless Asymmetric Aminohydroxylation is often the go-to method, despite the cost of the osmium catalyst. Its reliability and high enantioselectivity are significant advantages in early-stage drug discovery.

  • When both syn and anti diastereomers are desired for structure-activity relationship (SAR) studies, the asymmetric reduction of α-amino ketones is a highly valuable strategy. The ability to control the diastereochemical outcome by tuning the catalyst and reaction conditions provides significant flexibility.

  • For a highly versatile and atom-economical approach, particularly for the synthesis of anti-amino alcohols, the asymmetric ring-opening of epoxides is an excellent choice. The commercial availability of a wide range of epoxides and the high efficiency of the catalytic systems make this a very attractive route.

  • When sustainability and "green chemistry" principles are a priority, or when exceptionally high enantiopurity is required, biocatalytic methods are increasingly becoming the preferred option. The continuous development of new and more robust enzymes is expanding the applicability of this technology from the lab to industrial scale.[11]

Ultimately, a thorough understanding of the strengths and limitations of each of these powerful synthetic methodologies will enable the rational design of efficient and effective routes to chiral amino alcohols, accelerating the discovery and development of new medicines and advanced materials.

References

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. PMC.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters.
  • Enantioselective Synthesis of Vicinal Amino Alcohols from Epoxy Alcohols: Applic
  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Enantioselective Synthesis Amino Acids and Amino Alcohols. University of Barcelona.
  • Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. New Journal of Chemistry.
  • Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed.
  • Sharpless Aminohydroxylation (Oxyamin
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1.
  • Tungsten-Catalyzed Regio-, and Enantioselective Aminolysis of trans-2,3-Epoxy Alcohols-New Entry to Virtually Enantiopure Amino Alcohols. PMC.
  • Towards the enantioselective synthesis of amino alcohols: Reaction of meso-epoxides with benzylamine in the presence of a chiral amine-borane c
  • Asymmetric Reduction of α-Amino Ketones C
  • Sharpless oxyamin
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid C
  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unn
  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid C
  • The Sharpless Asymmetric Aminohydroxylation.
  • Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[2]helicene. The Journal of Organic Chemistry.

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. ARKIVOC.
  • Evans Aldol Reaction.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • Chiral auxiliary. Wikipedia.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. University of North Carolina.

Sources

Validation

Cross-reactivity studies of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

An Investigational Guide to the Cross-Reactivity Profiling of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol: A Case Study for a Novel Chemical Entity Executive Summary The compound 3-Amino-2-[(2-chloro-6-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

An Investigational Guide to the Cross-Reactivity Profiling of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol: A Case Study for a Novel Chemical Entity

Executive Summary

The compound 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a novel chemical entity (NCE) for which public domain data on biological activity and cross-reactivity is not currently available. This guide, therefore, serves as an expert-led, procedural framework for comprehensively characterizing its selectivity profile. We will proceed under the hypothesis that this NCE is being developed for a specific primary target, and our goal is to de-risk its progression by identifying potential off-target interactions. This document outlines the strategic rationale, experimental protocols, and data interpretation standards necessary for a rigorous safety pharmacology assessment, treating the compound as a real-world case study in preclinical drug development.

Introduction: The Imperative of Selectivity Profiling

Selectivity is a cornerstone of modern drug development. An ideal therapeutic agent modulates its intended biological target with high potency and minimal interaction with other proteins, thereby reducing the risk of adverse effects. Off-target interactions can lead to unforeseen toxicities, complex drug-drug interactions, or diminished efficacy. For an NCE like 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, a proactive and systematic investigation of its cross-reactivity is not merely a regulatory hurdle but a fundamental step in establishing a viable therapeutic window.

Our investigational approach is structured in a tiered, data-driven manner. We begin with a broad screen to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize these interactions.

Tiered Experimental Workflow: A Strategy for Efficient De-risking

Our investigation follows a logical, tiered progression designed to maximize information while conserving resources. This approach, consistent with ICH S7A guidelines on safety pharmacology, ensures that broad, less specific methods are used first to cast a wide net, with subsequent tiers employing more complex and specific assays to investigate initial findings.[1][2][3][4][5]

Tiered_Workflow T1 In Silico & Structural Alerts (Predictive Analysis) T2 Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44) T1->T2 T3 Concentration-Response Assays (IC50/EC50 Determination) T2->T3 T4 Functional Cellular Assays (e.g., Calcium Flux, cAMP) T3->T4 Confirm Mechanism T5 Kinase Selectivity Panel (e.g., KINOMEscan) T4->T5 Characterize Selectivity Index T6 hERG Channel Assay (Patch Clamp) T4->T6 Assess Cardiac Liability

Caption: Tiered workflow for cross-reactivity profiling of an NCE.

Tier 1: Broad Liability Screening

Causality: The primary goal of Tier 1 is to rapidly identify potential off-target interactions from a large pool of possibilities without the need for complex assay development. By testing the NCE at a high concentration (typically 1-10 µM) against a panel of hundreds of known receptors, ion channels, transporters, and enzymes, we can efficiently flag potential liabilities. A standard industry panel, such as the Eurofins SafetyScreen44 or similar, provides comprehensive coverage of targets implicated in common adverse drug reactions.

Hypothetical Results & Interpretation: For 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, we will test at a concentration of 10 µM. A "hit" is typically defined as >50% inhibition or stimulation.

Table 1: Hypothetical Tier 1 Broad Panel Screening Results (>50% Inhibition)

Target Class Specific Target Species Assay Type % Inhibition @ 10 µM
Primary Target Hypothetical Target A Human Radioligand Binding 95%
GPCR (Adrenergic) Beta-2 Adrenergic Receptor Human Radioligand Binding 78%
GPCR (Serotonergic) 5-HT2B Receptor Human Radioligand Binding 65%
Ion Channel hERG Potassium Channel Human Radioligand Binding 52%

| Enzyme | Cyclooxygenase-2 (COX-2) | Human | Enzymatic Assay | 35% (No-Hit) |

Interpretation: The hypothetical data indicates high affinity for the intended Target A. However, significant interactions are observed with the Beta-2 adrenergic receptor, the 5-HT2B serotonin receptor, and the hERG potassium channel. The interaction with COX-2 is below the 50% threshold and is not prioritized for immediate follow-up. These "hits" form the basis for our Tier 2 investigation.

Tier 2: Quantitative Hit Confirmation

Causality: A single-point screen is not sufficient to determine the physiological relevance of an interaction. Tier 2 aims to quantify the potency of the off-target interactions identified in Tier 1. By generating full concentration-response curves, we can determine the IC50 (for antagonists) or EC50 (for agonists), providing a quantitative measure of affinity. This is critical for calculating a selectivity index.

Methodology Spotlight: Radioligand Binding Assay Protocol This protocol is a self-validating system for determining the IC50 of our NCE against the Beta-2 adrenergic receptor.

  • Objective: To determine the concentration of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol required to inhibit 50% of the binding of a specific radioligand to the Beta-2 adrenergic receptor.

  • Materials:

    • Cell membranes expressing recombinant human Beta-2 adrenergic receptor.

    • Radioligand: [³H]-Dihydroalprenolol (a known high-affinity Beta-2 antagonist).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Non-specific binding control: 10 µM Propranolol.

    • Test Compound: 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, serially diluted.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the NCE in assay buffer (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (Propranolol), or 50 µL of the NCE dilution.

    • Add 50 µL of radioligand ([³H]-Dihydroalprenolol) at a concentration equal to its Kd (dissociation constant) to all wells.

    • Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert the CPM for each NCE concentration into a percentage of specific binding.

    • Plot the % specific binding against the log concentration of the NCE and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Comparison of Potency - Primary vs. Off-Target Interactions

Target Assay Type Result (IC50)
Hypothetical Target A Functional Assay 15 nM
Beta-2 Adrenergic Receptor Radioligand Binding 350 nM
5-HT2B Receptor Radioligand Binding 1.2 µM

| hERG Channel | Radioligand Binding | 8.5 µM |

Tier 3: In-Depth Selectivity and Safety Profiling

Causality: Tier 3 focuses on specific, high-risk areas of off-target activity. Kinase promiscuity is a common issue with small molecules, and hERG channel inhibition is a primary cause of cardiac toxicity leading to drug withdrawal.[4][6] These assays provide a deeper understanding of the NCE's selectivity profile and its potential for specific, well-characterized toxicities.

Kinase Selectivity: The NCE would be screened against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan), typically at a concentration 100-fold higher than its primary target IC50. The results are often visualized as a "tree spot" diagram or quantified by a selectivity score.

Selectivity_Concept cluster_Primary Primary Target Potency (IC50) cluster_OffTarget Off-Target Potency (IC50) Primary Target A 15 nM Off1 Beta-2 350 nM Primary->Off1 23-fold selectivity Off2 5-HT2B 1200 nM Primary->Off2 80-fold selectivity Off3 hERG 8500 nM Primary->Off3 567-fold selectivity

Caption: Conceptual diagram of selectivity indices for the NCE.

hERG Functional Assay: The binding data from Tier 2 is suggestive but not conclusive. The gold-standard follow-up is a manual or automated patch-clamp electrophysiology study to directly measure the inhibitory effect of the NCE on hERG channel current. This provides a functional IC50 that is more predictive of clinical proarrhythmic risk.

Comparative Analysis and Go/No-Go Decision

The ultimate goal of this guide is to compare the NCE's desired activity with its unintended activities to make an informed decision on its future development. The key metric is the Selectivity Index (SI) , calculated as:

SI = Off-Target IC50 / Primary Target IC50

A higher SI is desirable, with a value of >100-fold often considered a benchmark for a clean compound, though this can be target and indication-dependent.

Table 3: Selectivity and Risk Assessment Summary

Off-Target Primary Target IC50 Off-Target IC50 Selectivity Index Risk Assessment
Beta-2 Adrenergic 15 nM 350 nM 23-fold Moderate. Potential for side effects like tremors or tachycardia. May require clinical monitoring.
5-HT2B Receptor 15 nM 1.2 µM 80-fold Low-Moderate. A known risk factor for valvular heart disease. While the SI is approaching 100, this remains a liability to monitor.

| hERG Channel | 15 nM | 8.5 µM | 567-fold | Low. A therapeutic window of >100-fold is generally considered acceptable, but a functional patch-clamp assay is required for definitive assessment. |

Recommendation: A go/no-go decision would be contingent on the therapeutic indication. If the clinical dose is expected to result in plasma concentrations below the off-target IC50 values, the project may proceed with caution. A medicinal chemistry effort to improve selectivity by modifying the NCE's structure would be a highly recommended parallel strategy. The hERG liability appears low but must be confirmed with a functional assay before first-in-human studies. This structured, data-driven approach ensures that potential safety liabilities are identified and quantitatively assessed early in the drug discovery pipeline.

References

  • Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Selectivity: Intro to Pharmacology Study Guide Source: Fiveable URL: [Link]

  • Title: Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review Source: MDPI URL: [Link]

  • Title: Understanding Drug Selectivity: A Computational Perspective Source: Aganitha AI Inc URL: [Link]

  • Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Improving Selectivity in Drug Design Source: AZoLifeSciences URL: [Link]

  • Title: Safety Pharmacology Studies ICH guideline S7A Source: Slideshare URL: [Link]

  • Title: Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs Source: PubMed, Molecular Therapy URL: [Link]

  • Title: ICH Safety Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: National Institutes of Health (NIH), PMC URL: [Link]

  • Title: Guideline on Safety Pharmacology Studies for Human Pharmaceuticals (S7A) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]

  • Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals Source: PubMed, SAGE Journals URL: [Link]

  • Title: Efficient Hit and Lead Compound Evaluation Strategy Based on Off-Rate Screening by Surface Plasmon Resonance Source: ACS Publications, Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

Benchmarking 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol against known standards

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated phenyl groups into small molecules is a proven approach to modulate pharmacokinetic and pharmacodynamic properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated phenyl groups into small molecules is a proven approach to modulate pharmacokinetic and pharmacodynamic properties. The compound 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a novel investigational molecule that holds potential for a range of biological activities. The presence of the 2-chloro-6-fluorophenyl moiety, in particular, suggests the possibility of unique interactions with biological targets, potentially leading to desirable therapeutic effects.

This guide provides a comprehensive framework for benchmarking 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol against carefully selected known standards. The objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating its potential. We will delve into the rationale behind the selection of standards, provide detailed experimental protocols for synthesis and characterization, and outline a suite of biological assays to build a comprehensive performance profile.

Selection of Known Standards for Comparison

The selection of appropriate standards is paramount for a meaningful comparative analysis. Given the nascent stage of investigation for our target compound, we have chosen standards based on two key principles: structural analogy and potential bioactivity informed by the 2-chloro-6-fluorophenyl group.

Standard 1: 3-Amino-2-(benzyl)propan-1-ol [1]

  • Rationale: This compound serves as the unsubstituted parent structure. By comparing the activity of our target compound to this standard, we can directly assess the contribution of the 2-chloro and 6-fluoro substitutions on the phenyl ring to its biological profile. This provides a fundamental understanding of the structure-activity relationship (SAR).

Standard 2: A Commercially Available 3-Amino-2-(substituted benzyl)propan-1-ol Analog

  • Rationale: To contextualize the performance of our target compound within a broader chemical space, a commercially available analog with a different substitution pattern on the benzyl ring will be selected. This will offer insights into the relative potency and specificity conferred by the 2-chloro-6-fluorophenyl group compared to other substitutions. The choice of this standard will be guided by commercial availability and structural diversity.

Standard 3: A Known Anti-inflammatory Agent

  • Rationale: The 2-chloro-6-fluorophenyl moiety is present in compounds that have demonstrated anti-inflammatory and analgesic properties.[2][3] Therefore, a well-characterized anti-inflammatory drug will be included as a positive control in relevant biological assays. This will allow for a direct comparison of the potential therapeutic efficacy of our target compound.

Experimental Design: A Phased Approach

Our benchmarking strategy is designed as a multi-phase process, progressing from fundamental chemical synthesis and characterization to in-depth biological evaluation.

Sources

Validation

Peer-reviewed studies on the synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol Introduction 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a unique structural motif that holds potential...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

Introduction

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a unique structural motif that holds potential as a key building block in the development of novel pharmaceutical agents. The 3-amino-1-propanol scaffold is a common feature in a variety of biologically active molecules. The incorporation of a substituted phenylmethyl group at the 2-position, specifically the 2-chloro-6-fluorophenyl moiety, can introduce unique pharmacological properties due to the electronic and steric effects of the halogen substituents. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1]

Proposed Synthetic Pathway 1: A Convergent Approach via a Nitroaldol (Henry) Reaction

This pathway is predicated on the classic Henry (nitroaldol) reaction, a reliable method for carbon-carbon bond formation and the introduction of a nitro group, which can subsequently be reduced to the desired amine. This strategy is widely employed in the synthesis of β-amino alcohols.[2]

Synthetic Strategy

The synthesis commences with the Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde with ethyl nitroacetate. The resulting nitroalkene undergoes a Michael addition with a suitable nucleophile, followed by reduction of the nitro group and ester functionality to yield the target 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol.

Nitroaldol_Route A 2-Chloro-6-fluorobenzaldehyde C Ethyl 2-(2-chloro-6-fluorobenzylidene)-2-nitroacetate A->C Knoevenagel Condensation (e.g., Piperidine, Acetic Acid) B Ethyl nitroacetate B->C E Adduct C->E Michael Addition (e.g., Grignard Reagent, CuI) D Michael Acceptor D->E F 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol E->F Reduction (e.g., LiAlH4)

Caption: Proposed Nitroaldol (Henry) Reaction Pathway.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-chloro-6-fluorobenzylidene)-2-nitroacetate

  • To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) and ethyl nitroacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired nitroalkene.

Step 2: Michael Addition

  • To a solution of the purified nitroalkene (1.0 eq) and a suitable copper(I) salt (e.g., CuI, 0.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude adduct can be used in the next step without further purification.

Step 3: Reduction to 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

  • To a suspension of lithium aluminum hydride (LAH) (4.0-5.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude adduct from the previous step in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the final compound.

Proposed Synthetic Pathway 2: Asymmetric Synthesis via a Chiral Auxiliary

For applications where a specific enantiomer of the target molecule is required, an asymmetric synthesis is necessary. This proposed route utilizes a chiral nickel(II) complex to control the stereochemistry during the key carbon-carbon bond-forming step. This methodology has been successfully applied to the asymmetric synthesis of various amino acids.[3][4]

Synthetic Strategy

The synthesis begins with the formation of a chiral Ni(II) complex from a Schiff base of glycine and a chiral auxiliary. This complex is then deprotonated and alkylated with 2-chloro-6-fluorobenzyl bromide. The chiral auxiliary directs the alkylation to one face of the complex, leading to a high diastereomeric excess. Subsequent hydrolysis and reduction yield the enantiomerically enriched target molecule.

Asymmetric_Synthesis A Glycine Schiff Base + Chiral Auxiliary + Ni(II) B Chiral Ni(II) Complex A->B Complexation D Alkylated Ni(II) Complex B->D Asymmetric Alkylation (e.g., NaH, DMF) C 2-Chloro-6-fluorobenzyl bromide C->D E Enantiomerically Enriched Amino Acid Precursor D->E Hydrolysis (e.g., HCl) F (R) or (S)-3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol E->F Reduction (e.g., BH3-THF)

Caption: Proposed Asymmetric Synthesis Pathway.

Experimental Protocol

Step 1: Formation of the Chiral Ni(II) Complex

  • Prepare the Schiff base by condensing glycine with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone in a suitable solvent like methanol with heating.

  • Add nickel(II) nitrate hexahydrate to the Schiff base solution and stir at room temperature to form the chiral Ni(II) complex.

  • Isolate the complex by filtration and wash with cold methanol.

Step 2: Asymmetric Alkylation

  • To a solution of the chiral Ni(II) complex (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-6-fluorobenzyl bromide (1.5 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the diastereomeric product by column chromatography.

Step 3: Hydrolysis and Reduction

  • Suspend the purified alkylated complex in a mixture of DME and 6N HCl.

  • Heat the mixture at 60 °C for 2-3 hours.

  • Cool the reaction mixture and filter to remove the chiral auxiliary.

  • Concentrate the filtrate to obtain the crude amino acid hydrochloride.

  • Dissolve the crude amino acid in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Add borane-THF complex (excess) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1N HCl.

  • Concentrate the mixture under reduced pressure, and then partition between a basic aqueous solution (e.g., NaOH to pH > 12) and an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to yield the enantiomerically enriched final product.

Comparison of Proposed Synthetic Routes

FeaturePathway 1: Nitroaldol (Henry) RoutePathway 2: Asymmetric Synthesis
Number of Steps 33
Starting Materials 2-Chloro-6-fluorobenzaldehyde, ethyl nitroacetateGlycine, chiral auxiliary, Ni(II) salt, 2-chloro-6-fluorobenzyl bromide
Key Reagents Piperidine, Grignard reagent, LiAlH₄Sodium hydride, borane-THF complex
Stereocontrol Produces a racemic mixtureHigh potential for enantioselectivity
Potential Hazards Use of highly reactive and pyrophoric LiAlH₄Use of sodium hydride and borane-THF complex
Scalability Generally scalable, but handling of LAH on a large scale requires specialized equipment.Scalability may be limited by the cost and availability of the chiral auxiliary and Ni(II) salt.

Conclusion

This guide has outlined two plausible and robust synthetic pathways for the preparation of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol. The choice between the proposed routes will largely depend on the specific goals of the research.

The Nitroaldol (Henry) Reaction Route offers a more traditional and cost-effective approach for obtaining the racemic product. It utilizes readily available starting materials and well-understood reaction mechanisms.

The Asymmetric Synthesis Route is the preferred method when a specific enantiomer is required. Although more complex and potentially more expensive due to the use of a chiral auxiliary and metal catalyst, it provides access to enantiomerically pure material, which is often crucial for pharmacological studies.

It is recommended that small-scale pilot reactions be conducted to optimize the conditions for either chosen pathway for the specific substrate.

References

  • Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. PubMed.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol. Benchchem.
  • Enantioselective Synthesis of 3‐Heterosubstituted‐2‐amino‐1‐ols by Sequential Metal‐Free Diene Aziridination/Kinetic Resolution | Request PDF. ResearchGate.
  • 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol. Sapphire Bioscience.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Unknown Source.
  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. Googleapis.com.
  • Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. Google Patents.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC.
  • Synthesis of Enantiomerically Pure 3‐Amino‐2‐methylenealkanoates (Aza‐Morita–Baylis–Hillman Adducts) Mediated by Cinchona Alkaloids. European Journal of Organic Chemistry.
  • Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Unknown Source.
  • Application Notes and Protocols for the Synthesis of (S)-3-amino-1-methylazepan-2-one. Benchchem.
  • Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc.
  • Publications. Unknown Source.
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • Stereocontrolled route to the synthesis of (+/-)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol. CSIR-NCL Library, Pune.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
Reactant of Route 2
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
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